Product packaging for Obeldesivir(Cat. No.:CAS No. 2647441-36-7)

Obeldesivir

Cat. No.: B15141764
CAS No.: 2647441-36-7
M. Wt: 361.35 g/mol
InChI Key: YIHPGVCWGSURHO-VSBTWAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OBELDESIVIR is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N5O5 B15141764 Obeldesivir CAS No. 2647441-36-7

Properties

CAS No.

2647441-36-7

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H19N5O5/c1-8(2)15(24)25-5-10-12(22)13(23)16(6-17,26-10)11-4-3-9-14(18)19-7-20-21(9)11/h3-4,7-8,10,12-13,22-23H,5H2,1-2H3,(H2,18,19,20)/t10-,12-,13-,16+/m1/s1

InChI Key

YIHPGVCWGSURHO-VSBTWAGUSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O

Origin of Product

United States

Foundational & Exploratory

Obeldesivir (GS-5245) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (also known as GS-5245 or ATV006) is an investigational, orally bioavailable antiviral drug developed by Gilead Sciences.[1] It is a prodrug of the nucleoside analog GS-441524, which is the principal metabolite of the intravenous antiviral drug remdesivir.[2] The isobutyric ester modification in this compound enhances the oral bioavailability of the parent nucleoside, GS-441524.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a 5'-isobutyryl ester prodrug of the C-adenosine nucleoside analog GS-441524.[3] This modification facilitates its oral absorption before being hydrolyzed to the active parent nucleoside.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name [(2R,3S,4R,5R)-5-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate
SMILES CC(C)C(=O)OC[C@@H]1--INVALID-LINK--(C#N)C2=CC=C3N2N=CN=C3N)O">C@HO
Molecular Formula C₁₆H₁₉N₅O₅
Molecular Weight 361.358 g/mol
CAS Number 2647441-36-7
ChEMBL ID CHEMBL4863829
PubChem CID 162513664
Physicochemical Properties
PropertyValue
XLogP3 -0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 5
Exact Mass 361.13861872 g/mol
Monoisotopic Mass 361.13861872 g/mol
Topological Polar Surface Area 156 Ų

Mechanism of Action

This compound acts as a prodrug, delivering the parent nucleoside GS-441524 into the systemic circulation. Following oral administration, this compound is extensively and rapidly cleaved presystemically to GS-441524. GS-441524 then enters host cells and is sequentially phosphorylated by host cell kinases to its active nucleoside triphosphate (NTP) form, GS-443902.

GS-443902 is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby inhibiting viral replication. This mechanism of action is shared with remdesivir.

This compound Mechanism of Action GS-441524 GS-441524 GS-443902 GS-443902 GS-441524->GS-443902 Phosphorylation (Host Kinases) Viral RdRp Viral RdRp GS-443902->Viral RdRp Inhibition RNA Chain Termination RNA Chain Termination Viral RdRp->RNA Chain Termination

Caption: Metabolic activation and mechanism of action of this compound.

Antiviral Activity

This compound, through its active metabolite, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.

In Vitro Antiviral Activity of this compound (GS-5245) against SARS-CoV-2 and its Variants
VirusCell LineEC₅₀ (µM)
SARS-CoV-2 (WA1)A549-hACE20.74
SARS-CoV-2 (WA1)A549-hACE2-TMPRSS2Mean: 2.29 (Range: 1.43 - 4.17)
SARS-CoV-2 Omicron BA.2.86A549-hACE2-TMPRSS20.438
SARS-CoV-2 Omicron BF.7A549-hACE2-TMPRSS21.24 (fold change from WA1)
SARS-CoV-2 Omicron BQ.1A549-hACE2-TMPRSS2Not specified
SARS-CoV-2 Omicron HV.1A549-hACE2-TMPRSS23.193
SARS-CoV-2 Omicron JN.1A549-hACE2-TMPRSS2Not specified
HCoV-NL63LLC-MK20.62
MERS-CoVHAENot specified
Bat-CoV RsSHC014HAENot specified
In Vivo Efficacy

In animal models, orally administered this compound has been shown to reduce viral load and prevent lung pathology in mice infected with SARS-CoV-2. In African green monkeys infected with SARS-CoV-2, this compound treatment resulted in strong antiviral efficacy. A dose of 30 mg/kg twice daily was effective across different SARS-CoV-2 mouse models.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is extensively metabolized presystemically to its parent nucleoside, GS-441524. This conversion is thought to occur in the intestine and/or liver. GS-441524 is then distributed throughout the body and taken up by cells for conversion to the active triphosphate, GS-443902.

Pharmacokinetic Parameters of GS-441524 following Oral Administration of this compound
SpeciesDose (mg/kg)Bioavailability of GS-441524 (%)
Mice2541
Rats2522-63.9
FerretsNot specified154
DogsNot specified94
Cynomolgus MacaquesNot specified38

In a first-in-human Phase 1 study, this compound was generally well-tolerated at single and multiple doses. The exposures to GS-441524 increased dose-proportionally. Following a 500 mg oral dose of [¹⁴C]-obeldesivir, the mean total recovery of radioactivity was 90.7%, with 58.5% in urine and 32.2% in feces. GS-441524 was the main component in plasma.

Experimental Protocols

Synthesis of this compound (GS-5245)

A detailed synthesis of this compound has been reported. The key step involves the esterification of the 5'-hydroxyl group of a protected GS-441524 intermediate with isobutyric anhydride.

This compound Synthesis Workflow Protected_GS441524 2',3'-Acetonide Protected GS-441524 Esterification Esterification with Isobutyric Anhydride Protected_GS441524->Esterification Deprotection Acidic Deprotection Esterification->Deprotection This compound This compound (GS-5245) Deprotection->this compound End End This compound->End Antiviral Assay Workflow Compound_Dilution Prepare serial dilutions of this compound Treatment Add this compound dilutions Compound_Dilution->Treatment Infection Infect cells with SARS-CoV-2 (MOI=0.05) Infection->Treatment Incubation Incubate for 72 hours Treatment->Incubation Endpoint Measure viral replication (e.g., ELISA, Luciferase) Incubation->Endpoint Analysis Calculate EC50 Endpoint->Analysis

References

The Pharmacokinetics and Oral Bioavailability of Obeldesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally administered investigational antiviral agent, a prodrug of the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an intravenously administered antiviral. This compound was developed to improve the oral bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract and liver to release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Metabolic Activation of this compound

This compound is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active triphosphate form, GS-443902, is a critical step for its antiviral activity.

Metabolic Pathway of this compound cluster_absorption Gastrointestinal Tract & Liver (Presystemic Metabolism) cluster_cellular Target Cell This compound (Oral) This compound (Oral) GS-441524_systemic GS-441524 (in systemic circulation) This compound (Oral)->GS-441524_systemic Hydrolysis GS-441524_intracellular GS-441524 (intracellular) GS-441524_systemic->GS-441524_intracellular Cellular Uptake GS-441524_MP GS-441524 Monophosphate GS-441524_intracellular->GS-441524_MP Nucleoside Kinase GS-441524_DP GS-441524 Diphosphate GS-441524_MP->GS-441524_DP Nucleotide Kinase GS-443902 GS-443902 (Active Triphosphate) GS-441524_DP->GS-443902 Nucleotide Kinase Inhibition_of_Viral_RdRp Viral RNA-dependent RNA polymerase (RdRp) GS-443902->Inhibition_of_Viral_RdRp Inhibits

Caption: Metabolic activation pathway of this compound to its active triphosphate form, GS-443902.

Pharmacokinetics of GS-441524 Following Oral Administration of this compound

The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species and in humans following the oral administration of this compound. A summary of the key pharmacokinetic parameters is presented in the tables below.

Oral Bioavailability of GS-441524

This compound significantly enhances the oral bioavailability of GS-441524 across various species compared to the direct oral administration of GS-441524.

SpeciesOral Bioavailability (%) of GS-441524 after this compound AdministrationReference
Mouse41
Rat22 - 63.9
Ferret154
Dog94
Cynomolgus Monkey5 - 38
Human41 - 50 (estimated from a 350 mg oral tablet)
Pharmacokinetic Parameters of GS-441524 in Humans

Clinical studies in healthy human participants have characterized the pharmacokinetic profile of GS-441524 following single and multiple doses of this compound.

ParameterValueDosing RegimenReference
Tmax0.75 - 1.5 hoursSingle and multiple doses (100-1600 mg)
Terminal Half-life6 - 16 hoursSingle and multiple doses (100-1600 mg)
Accumulation (Once-daily)12%Multiple doses for 5 days
Accumulation (Twice-daily)35%Multiple doses for 5 days
Dose ProportionalityExposures increased dose-proportionally in the 100-900 mg rangeSingle doses
Food EffectPlasma exposure not significantly altered by food intakeNot specified
Pharmacokinetic Parameters of GS-441524 in Preclinical Species

Efficacious oral doses of this compound in animal models of SARS-CoV-2 infection were associated with specific plasma exposures of GS-441524.

SpeciesEfficacious Dose of this compoundEstimated Plasma GS-441524 AUC0-24h (µM·h)Reference
Mouse30 mg/kg BID81 - 108
FerretNot specified98
African Green Monkey60 mg/kg QD111

Experimental Protocols

The pharmacokinetic data presented were generated using standardized experimental methodologies.

Animal Studies
  • Administration: In preclinical studies, this compound was typically administered orally via gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.

  • Sample Collection: Blood samples were collected at various time points post-administration. Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies, tissues such as lungs were also collected for the analysis of the active metabolite, GS-443902.

Human Clinical Trials
  • Study Design: First-in-human studies were randomized, placebo-controlled, and involved single and multiple ascending doses in healthy volunteers. An absorption, distribution, metabolism, and excretion (ADME) study was also conducted using [¹⁴C]-labeled this compound.

  • Dosing: this compound was administered as an oral tablet. The evaluated doses ranged from 100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.

  • Sample Collection: Blood samples were collected at specified time points to determine the plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine the routes of excretion.

Bioanalytical Methods
  • Quantification of this compound and Metabolites: The concentrations of this compound, GS-441524, and GS-443902 in biological matrices were quantified using validated bioanalytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has also been used for the quantification of GS-441524.

  • Sample Preparation: A common sample preparation technique involves protein precipitation to extract the analytes from the plasma matrix.

Pharmacokinetic Study Workflow cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (Oral this compound or IV GS-441524) Sampling Serial Blood/Tissue Sampling Dosing->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing Extraction Analyte Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis Bioanalysis (LC-MS/MS or HPLC-FLD) Extraction->Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->PK_Modeling

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

Disposition and Excretion

Following oral administration of radiolabeled [¹⁴C]-Obeldesivir in humans, the majority of the dose was recovered, with the primary routes of elimination being urine and feces.

  • Total Recovery: The mean cumulative recovery of the [¹⁴C]-dose was 90.7%.

  • Urinary Excretion: 58.5% of the administered dose was excreted in the urine.

  • Fecal Excretion: 32.2% of the dose was recovered in the feces.

  • Major Circulating Component: GS-441524 was the predominant component in plasma, accounting for 90% of the ¹⁴C-area under the concentration-time curve.

  • Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

Conclusion

This compound effectively serves as an oral prodrug of GS-441524, demonstrating significant improvements in oral bioavailability across multiple species, including humans. Its rapid conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile of GS-441524 following this compound administration is characterized by rapid absorption, dose-proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing. The primary route of elimination is renal excretion of GS-441524. These favorable pharmacokinetic properties support the ongoing clinical development of this compound as a potential oral therapeutic agent for viral infections.

References

The Metabolic Journey of Obeldesivir to GS-441524: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally bioavailable investigational antiviral agent, developed as an isobutyric ester prodrug of the nucleoside analog GS-441524.[1][2] The strategic esterification of GS-441524 enhances its oral absorption, a critical attribute for outpatient treatment regimens.[3][4] This technical guide provides an in-depth exploration of the metabolic conversion of this compound to its parent nucleoside, GS-441524, which is the precursor to the pharmacologically active triphosphate form, GS-443902. This guide will detail the enzymatic pathways, present quantitative pharmacokinetic data, and outline the experimental protocols employed to elucidate this critical metabolic activation step.

The Metabolic Conversion Pathway

The primary metabolic pathway for the conversion of this compound to GS-441524 is a rapid hydrolysis of the 5'-isobutyryl ester bond. This reaction is predominantly catalyzed by carboxylesterases (CES), with a significant contribution from CES1.[5] This conversion occurs extensively during first-pass metabolism in the gastrointestinal tract and liver.

The metabolic activation of this compound is a critical step, as GS-441524 is subsequently phosphorylated intracellularly to its active triphosphate form, GS-443902. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.

Obeldesivir_Metabolism cluster_presystemic Presystemic Metabolism (Intestine & Liver) cluster_intracellular Intracellular Activation This compound This compound (GS-5245) GS441524 GS-441524 This compound->GS441524 Hydrolysis (Carboxylesterases, e.g., CES1) Active_Metabolite GS-443902 (Active Triphosphate) GS441524->Active_Metabolite Phosphorylation (Kinases)

Fig. 1: Metabolic activation pathway of this compound.

Quantitative Pharmacokinetic Data

The oral administration of this compound leads to significant systemic exposure to GS-441524 across various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Oral Bioavailability of GS-441524 Following this compound Administration

SpeciesBioavailability (%)Reference(s)
Mice41
Rats63.9
Ferrets154
Dogs94
Cynomolgus Macaques38

Table 2: Pharmacokinetic Parameters of GS-441524 After Single Oral Dose of this compound in Humans

DoseCmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)Reference(s)
100 mg39924001.52.4
300 mg123080802.02.5
600 mg2240164002.02.6
900 mg3020235002.02.7

Table 3: In Vitro Hydrolysis of this compound

Enzyme/SystemHalf-life (min)Reference(s)
Human Recombinant CES1< 4.3
Human Recombinant CES2< 4.3
Human Intestinal S9< 10
Human Liver S9< 10

Experimental Protocols

In Vitro Hydrolysis of this compound in S9 Fractions

This protocol is designed to assess the metabolic stability of this compound in intestinal and liver subcellular fractions.

Objective: To determine the rate of hydrolysis of this compound to GS-441524 in the presence of intestinal and liver S9 fractions.

Materials:

  • This compound

  • Intestinal and Liver S9 fractions (human, rat, dog, monkey)

  • NADPH-generating system (for oxidative metabolism, used as a control)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the S9 fractions and NADPH-generating system (if used) to 37°C.

  • In a microcentrifuge tube, combine the S9 fraction, phosphate buffer, and the NADPH-generating system.

  • Initiate the reaction by adding the this compound stock solution to the S9 mixture. The final substrate concentration is typically in the low micromolar range.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and GS-441524 using a validated LC-MS/MS method.

S9_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound Stock - S9 Fractions - Buffer Incubate Incubate at 37°C Reagents->Incubate Initiate Reaction Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Fig. 2: In vitro metabolism workflow using S9 fractions.
Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of this compound and its susceptibility to efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A-B) permeability, add this compound in HBSS to the apical side and fresh HBSS to the basolateral side.

  • To assess basolateral to apical (B-A) permeability, add this compound in HBSS to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Analyze the concentration of this compound and GS-441524 in the collected samples by LC-MS/MS.

  • Calculate the Papp value.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound and GS-441524.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and the formation of GS-441524 after oral administration.

Materials:

  • Test animals (e.g., mice, rats, dogs)

  • This compound formulation for oral gavage

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Freezer for sample storage (-80°C)

  • LC-MS/MS system

Procedure:

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the this compound formulation to each animal via gavage.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose) from a suitable site (e.g., tail vein in rats).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentrations of this compound and GS-441524 in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis & Data Analysis Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Store Store Plasma at -80°C Centrifuge->Store LCMS LC-MS/MS Quantification Store->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Fig. 3: In vivo pharmacokinetic study workflow.

Conclusion

The metabolic conversion of the prodrug this compound to its parent nucleoside, GS-441524, is a rapid and efficient process mediated primarily by carboxylesterases in the intestine and liver. This biotransformation is essential for the oral bioavailability of GS-441524 and its subsequent intracellular activation to the potent antiviral agent GS-443902. The comprehensive pharmacokinetic and metabolic data, obtained through rigorous in vitro and in vivo studies, have been instrumental in advancing the clinical development of this compound as a promising oral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel prodrug candidates in drug discovery and development.

References

Obeldesivir vs. Remdesivir metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Metabolic Pathways of Obeldesivir and Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (GS-5245) and Remdesivir (GS-5734) are both antiviral prodrugs that ultimately form the same pharmacologically active nucleoside triphosphate metabolite, GS-443902. This active metabolite functions as an inhibitor of viral RNA-dependent RNA polymerase. Despite converging on the same active molecule, their distinct structural modifications as prodrugs result in different routes of administration, metabolic activation pathways, and pharmacokinetic profiles. This compound is an orally bioavailable isobutyric ester prodrug of the parent nucleoside GS-441524, while Remdesivir is an intravenously administered phosphoramidate prodrug. This guide provides a detailed comparison of their metabolic pathways, supported by quantitative data and experimental methodologies, to inform researchers and drug development professionals.

Introduction

The development of effective antiviral therapies is a cornerstone of global health security. Nucleoside and nucleotide analogs are a critical class of antiviral agents that target viral polymerases. This compound and Remdesivir represent two distinct prodrug strategies to deliver the active adenosine analog triphosphate, GS-443902, to target cells. Remdesivir was the first FDA-approved antiviral for the treatment of COVID-19 and is administered intravenously.[1] this compound is an investigational oral antiviral designed to improve upon the delivery and administration of the active compound.[2] Understanding the nuances of their metabolic activation is crucial for optimizing their clinical use and for the design of future antiviral therapeutics.

Metabolic Activation Pathways

Both this compound and Remdesivir undergo intracellular metabolism to generate the active triphosphate GS-443902. However, the initial steps of their activation are fundamentally different.

This compound (GS-5245)

This compound is a 5'-isobutyryl ester prodrug of the parent nucleoside GS-441524.[2] Its design is aimed at enhancing oral bioavailability.[3]

The metabolic activation of this compound follows these key steps:

  • Hydrolysis: Following oral administration, this compound is rapidly hydrolyzed, primarily by esterases in the gastrointestinal tract and liver, to release the parent nucleoside, GS-441524, into systemic circulation.[4]

  • Phosphorylation Cascade: Once inside the target cell, GS-441524 undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to form the active triphosphate.

    • Monophosphorylation: A nucleoside kinase phosphorylates GS-441524 to its monophosphate form (GS-441524-MP).

    • Diphosphorylation: A nucleotide kinase then converts the monophosphate to the diphosphate form (GS-441524-DP).

    • Triphosphorylation: Finally, another nucleotide kinase catalyzes the formation of the active triphosphate, GS-443902.

Remdesivir (GS-5734)

Remdesivir is a phosphoramidate prodrug designed to bypass the initial, often rate-limiting, nucleoside phosphorylation step. It is administered intravenously due to poor oral bioavailability.

The metabolic activation of Remdesivir involves the following pathway:

  • Intracellular Conversion to Monophosphate: After entering the target cell, Remdesivir is converted to the alanine metabolite (GS-704277) and subsequently to the monophosphate form (GS-441524-MP). This conversion is mediated by enzymes such as carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1).

  • Phosphorylation to Active Triphosphate: The generated monophosphate then enters the same subsequent phosphorylation cascade as seen with this compound's metabolite, being converted to the diphosphate and finally to the active triphosphate, GS-443902, by host nucleotide kinases.

Visualization of Metabolic Pathways

Metabolic_Pathways cluster_this compound This compound (Oral) cluster_Remdesivir Remdesivir (Intravenous) cluster_Common_Pathway Common Pathway OBD This compound (GS-5245) GS441524 GS-441524 (Parent Nucleoside) OBD->GS441524 Esterases (Hydrolysis) GS441524_MP GS-441524-MP GS441524->GS441524_MP Nucleoside Kinase MP GS-441524-MP RDV Remdesivir (GS-5734) RDV_MP GS-441524-MP RDV->RDV_MP CES1, CatA, HINT1 DP GS-441524-DP MP->DP Nucleotide Kinase TP GS-443902 (Active Triphosphate) DP->TP Nucleotide Kinase

Caption: Metabolic activation of this compound and Remdesivir to the active triphosphate GS-443902.

Quantitative Data Comparison

The different metabolic activation strategies of this compound and Remdesivir lead to distinct pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Parameters

Oral administration of this compound leads to significantly higher plasma concentrations of the parent nucleoside GS-441524 compared to intravenous Remdesivir. This, in turn, results in higher intracellular concentrations of the active triphosphate GS-443902 in peripheral blood mononuclear cells (PBMCs).

ParameterThis compound (350 mg BID, oral)Remdesivir (200/100 mg QD, IV)Reference
GS-441524 Plasma Cmax (µM) 11.120.50
GS-441524 Plasma AUC0-24h (µM·h) 77 - 103Not Reported
GS-443902 PBMC Cmax (µM) 32.210.2
GS-443902 PBMC AUC0-24h (µM·h) 591240
In Vitro Antiviral Potency

Both drugs, through the action of their common active metabolite, exhibit potent antiviral activity against a range of coronaviruses, including SARS-CoV-2 and its variants.

Virus/Cell LineThis compound EC50 (µM)Remdesivir EC50 (µM)Reference
SARS-CoV-2 in A549-hACE2 cells 1.90 ± 0.610.06 ± 0.03
SARS-CoV-2 in NHBE cells 0.43 ± 0.090.04 ± 0.01
SARS-CoV-2 Omicron Variants (mean) 0.438 - 3.1930.0218 - 0.155
EBOV in Huh-7 cells 4.160.04
SUDV in Huh-7 cells 1.890.05
MARV in Huh-7 cells 3.190.01
In Vitro Stability
MatrixThis compound (as GS-441524)RemdesivirReference
Human Plasma Half-life Stable78 min
Cynomolgus Monkey Plasma Half-life Stable385 min
Human Liver Microsomes Half-life > 8 hNot Reported

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of a compound in plasma from different species.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., Remdesivir) is prepared in a suitable solvent like DMSO.

  • Incubation: The test compound is incubated in plasma (e.g., human, cynomolgus monkey) at a final concentration of approximately 2 µM at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Sample Processing: The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile). The samples are then centrifuged to remove precipitated proteins.

  • Analysis: The concentration of the remaining parent compound and any major metabolites in the supernatant is quantified using LC-MS/MS.

  • Data Analysis: The half-life (T1/2) of the compound in plasma is calculated from the disappearance rate of the parent compound over time.

Antiviral EC50 Determination Assay

Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).

Methodology:

  • Cell Seeding: A suitable host cell line (e.g., A549-hACE2 for SARS-CoV-2) is seeded in 96-well plates and incubated overnight.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cells are pre-treated with the diluted compounds for a short period (e.g., 30 minutes) before being infected with the virus at a specific multiplicity of infection (MOI).

  • Incubation: The infected and treated cells are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Viral replication is quantified using a suitable method, such as:

    • qRT-PCR: Measuring the levels of viral RNA.

    • ELISA: Detecting viral proteins (e.g., nucleoprotein).

    • Plaque Reduction Assay: Counting the number of viral plaques.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a nonlinear regression curve.

Visualization of Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed host cells in 96-well plates Pre_treatment Pre-treat cells with compound dilutions Cell_Seeding->Pre_treatment Compound_Dilution Prepare serial dilutions of antiviral compounds Compound_Dilution->Pre_treatment Infection Infect cells with virus (e.g., SARS-CoV-2) Pre_treatment->Infection Incubation Incubate for 48-72 hours Infection->Incubation Quantification Quantify viral replication (qRT-PCR/ELISA) Incubation->Quantification Data_Analysis Calculate EC50 values using non-linear regression Quantification->Data_Analysis

Caption: A generalized workflow for determining the in vitro antiviral efficacy (EC50) of a compound.

Conclusion

This compound and Remdesivir exemplify two innovative, yet different, prodrug strategies to deliver the same active antiviral agent, GS-443902. This compound's design as an oral ester prodrug leads to high systemic exposure of the parent nucleoside GS-441524, resulting in robust intracellular concentrations of the active triphosphate. In contrast, Remdesivir's intravenous phosphoramidate design efficiently bypasses the initial phosphorylation step but is limited by its route of administration and results in lower systemic levels of the parent nucleoside and active intracellular metabolite. The in-depth understanding of their distinct metabolic pathways, supported by comparative quantitative data and detailed experimental protocols, is essential for the scientific community to advance the development of next-generation antiviral therapies.

References

Obeldesivir (GS-5245): A Technical Guide to its Broad-Spectrum Coronavirus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The emergence of novel coronaviruses with pandemic potential underscores the critical need for orally bioavailable, broad-spectrum antiviral agents. Obeldesivir (GS-5245) is an investigational isobutyric ester prodrug of the nucleoside analog GS-441524, the primary plasma metabolite of remdesivir.[1][2][3] Designed to enhance oral bioavailability, this compound is rapidly hydrolyzed to GS-441524, which is subsequently phosphorylated within host cells to its active triphosphate form, GS-443902.[1][4] This active metabolite functions as an adenosine triphosphate (ATP) analog, targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of coronaviruses. By competing with natural nucleotides, it disrupts viral RNA replication through delayed chain termination.

This compound has demonstrated potent in vitro activity against a wide range of coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV, and MERS-CoV. Preclinical studies in various animal models have confirmed its efficacy in reducing viral load and mitigating disease pathology. While Phase 3 clinical trials in nonhospitalized patients with COVID-19 did not meet their primary clinical endpoints, they consistently demonstrated significant virologic efficacy, reducing SARS-CoV-2 viral load and infectious titer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies for its evaluation.

Mechanism of Action

This compound is an orally administered prodrug that undergoes extensive presystemic hydrolysis in the intestine to release its parent nucleoside, GS-441524, into systemic circulation. This strategy overcomes the poor oral bioavailability of GS-441524. Once GS-441524 enters host cells, it undergoes a three-step phosphorylation cascade, catalyzed by host kinases, to form the pharmacologically active nucleoside triphosphate (NTP), GS-443902.

This active triphosphate, GS-443902, is the same active metabolite generated by the intravenously administered remdesivir, though through a different metabolic pathway. As an analog of ATP, GS-443902 competes with the endogenous ATP pool for incorporation into the nascent viral RNA strand by the viral RdRp (Nsp12). Its incorporation into the viral RNA leads to delayed chain termination, effectively halting viral replication. The RdRp is a highly conserved enzyme across coronaviruses, which forms the basis for this compound's broad-spectrum activity.

G cluster_outside Systemic Circulation / Extracellular cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex This compound This compound (GS-5245) (Oral Administration) hydrolysis Presystemic Hydrolysis (e.g., in Intestine) This compound->hydrolysis gs441524_circ GS-441524 (in Circulation) hydrolysis->gs441524_circ gs441524_intra GS-441524 gs441524_circ->gs441524_intra Cellular Uptake k1 Host Kinase 1 gs441524_intra->k1 mp GS-441524-Monophosphate (MP) k1->mp k2 Host Kinase 2 mp->k2 dp GS-441524-Diphosphate (DP) k2->dp k3 Host Kinase 3 dp->k3 ntp GS-443902 (Active Triphosphate NTP) k3->ntp rdrp Viral RdRp (Nsp12) ntp->rdrp Competes with ATP incorporation Incorporation into Nascent Viral RNA rdrp->incorporation termination Delayed Chain Termination incorporation->termination

Caption: Metabolic activation and mechanism of action of this compound.

Preclinical Data

In Vitro Antiviral Activity

This compound, through its parent nucleoside GS-441524, exhibits broad-spectrum activity against a range of coronaviruses in cell-based assays. Its potency has been demonstrated against endemic, epidemic, and pandemic coronaviruses, including multiple SARS-CoV-2 variants of concern. The antiviral activity is maintained across recent Omicron subvariants, highlighting the conserved nature of its RdRp target.

Compound Virus Cell Line EC₅₀ (µM) Reference
GS-5245 (this compound) SARS-CoV-2 (WA/1)A549-hACE20.74
GS-441524 SARS-CoV-2 (WA/1)A549-hACE24.6
Remdesivir SARS-CoV-2 (WA/1)A549-hACE20.19
Nirmatrelvir SARS-CoV-2 (WA/1)A549-hACE20.07
GS-441524 FIPVCRFK cells~1
Table 1: Summary of in vitro half-maximal effective concentrations (EC₅₀) against coronaviruses.
In Vivo Efficacy in Animal Models

The antiviral efficacy of orally administered this compound has been validated in multiple animal models of coronavirus diseases. In mouse models of SARS-CoV, MERS-CoV, and SARS-CoV-2, treatment with this compound led to significant, dose-dependent reductions in lung viral titers, mitigation of weight loss, decreased lung injury, and improved pulmonary function. Notably, this compound at 30 mg/kg afforded protection similar to that of molnupiravir at a higher dose (100 mg/kg). Efficacy studies in African green monkeys infected with SARS-CoV-2 also demonstrated strong antiviral effects, which were used to estimate a potential human clinical dose of 350-400 mg twice daily.

Animal Model Virus Dose Regimen Key Outcomes Reference
Mouse (K18-hACE2)SARS-CoV-230 mg/kg BIDReduced weight loss, undetectable lung virus, improved lung function.
MouseSARS-CoV30 mg/kg BIDProtection from weight loss, reduced lung viral replication.
MouseMERS-CoV30 mg/kg BIDReduced weight loss and lung viral replication.
African Green MonkeySARS-CoV-2(Dose-ranging)Strong antiviral efficacy, reduced viral replication.
Cynomolgus/Rhesus MacaqueEbola Virus100 mg/kg QD80-100% protection against lethal infection.
Table 2: Summary of in vivo efficacy of this compound in animal models.
Pharmacokinetics

The prodrug design of this compound significantly improves the oral bioavailability of GS-441524 across multiple species. Following oral administration, this compound is rapidly absorbed and converted to GS-441524, achieving therapeutic plasma concentrations.

Species Oral Bioavailability of GS-441524 from this compound Reference
Mouse41%
Rat63.9%
Ferret154%
Dog94%
Cynomolgus Macaque38%
Table 3: Oral bioavailability of the parent nucleoside GS-441524 following administration of this compound in various species.

Clinical Data

This compound has been evaluated in Phase 3 clinical trials for the treatment of COVID-19 in nonhospitalized patients. The BIRCH study focused on adults at high risk for severe disease, while the OAKTREE study enrolled a standard-risk population. In both studies, this compound was administered at a dose of 350 mg twice daily for 5 days.

While neither trial met its primary endpoint for clinical symptom alleviation or prevention of hospitalization/death, a consistent and statistically significant reduction in SARS-CoV-2 viral load was observed. In the BIRCH study, the primary endpoint of COVID-19-related hospitalization or all-cause death was not met (0 events in the this compound arm vs. 1 in the placebo arm), in part due to a very low overall event rate, which underpowered the study. However, this compound treatment led to a significantly greater reduction in viral RNA copies by Day 5 and infectious viral titer at Days 3 and 5 compared to placebo.

Study (Population) Primary Endpoint Result Virologic Outcome Reference
BIRCH (High-Risk) COVID-19 hospitalization or death by Day 29Not met (0 vs 1 event; P=0.32)Significant reduction in viral RNA at Day 5 and infectious titer at Days 3 & 5.
OAKTREE (Standard-Risk) Time to symptom alleviationNot met (5.9 vs 6.0 days; P=0.068)Significant reduction in viral load at Days 3 & 5.
Table 4: Summary of Phase 3 clinical trial results for this compound in COVID-19.

Resistance Profile

The molecular target of this compound, the viral RdRp, is highly conserved, suggesting a high barrier to the development of resistance. Genomic surveillance of circulating SARS-CoV-2 variants has shown low genetic variation in the RdRp complex. While specific mutations in the RdRp (e.g., S759A and V792I) have been shown to confer reduced sensitivity to remdesivir and this compound in vitro, these mutations are rare in clinical isolates. To date, this compound has retained potent antiviral activity against all major SARS-CoV-2 variants tested, including numerous Omicron sublineages.

Experimental Protocols

In Vitro Antiviral Activity Assay

A common method to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 involves the use of a reporter virus in a susceptible cell line.

Protocol: Nanoluciferase (nLUC) Reporter Virus Assay

  • Cell Plating: A549 cells engineered to express human ACE2 (A549-hACE2) are seeded into 96-well plates (e.g., at 20,000 cells per well) and incubated to allow for cell adherence.

  • Infection: Cells are infected with a SARS-CoV-2 reporter virus expressing nanoluciferase (SARS-CoV-2 nLUC) at a specific multiplicity of infection (MOI), for example, 0.5. The infection is allowed to proceed for 1 hour.

  • Treatment: After the incubation period, the virus-containing medium is removed, and the cells are washed. A serial dilution of the test compound (e.g., this compound) is then added to the wells in triplicate.

  • Incubation: The plates are incubated for 48 hours to allow for viral replication.

  • Readout: Viral replication is quantified by measuring the luminescence produced by the nLUC reporter gene. Cell viability is assessed in parallel using a cytotoxicity assay (e.g., CellTiter-Glo) to ensure that the observed reduction in viral replication is not due to drug-induced cell death.

  • Analysis: The half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

G cluster_workflow In Vitro Antiviral Assay Workflow cluster_readout 5. Analysis plate 1. Plate A549-hACE2 cells in 96-well plates infect 2. Infect cells with SARS-CoV-2 nLUC (MOI=0.5) plate->infect treat 3. Wash cells and add serial dilutions of this compound infect->treat incubate 4. Incubate for 48 hours treat->incubate luciferase Measure Luciferase (Viral Replication) incubate->luciferase cytotox Measure Cell Viability (Cytotoxicity) incubate->cytotox calculate 6. Calculate EC₅₀ and CC₅₀ luciferase->calculate cytotox->calculate

Caption: General workflow for an in vitro nanoluciferase-based antiviral assay.
In Vivo SARS-CoV-2 Mouse Model

Transgenic mouse models that express human ACE2 (e.g., K18-hACE2) are widely used to evaluate the in vivo efficacy of antiviral candidates.

Protocol: K18-hACE2 Mouse Efficacy Study

  • Acclimatization & Infection: K18-hACE2 mice are infected, typically via the intranasal route, with a standardized dose of SARS-CoV-2 (e.g., 1x10⁴ Plaque Forming Units, PFU).

  • Treatment Initiation: At a predetermined time post-infection (e.g., 12 or 24 hours), treatment is initiated. The experimental group receives this compound via oral gavage (e.g., 30 mg/kg) twice daily (BID). The control group receives a vehicle solution.

  • Monitoring: Mice are monitored daily for clinical signs of disease, including body weight loss.

  • Endpoint Analysis: At a specified day post-infection (e.g., Day 4), mice are euthanized. Lungs are harvested to quantify viral titers (via plaque assay) and to assess lung pathology through macroscopic scoring and histology. Pulmonary function can also be assessed using whole-body plethysmography.

G cluster_workflow In Vivo Mouse Model Workflow cluster_analysis 6. Endpoint Analysis infect 1. Intranasal Infection of K18-hACE2 Mice with SARS-CoV-2 randomize 2. Randomize into Treatment Groups (this compound vs. Vehicle) infect->randomize treat 3. Initiate Oral Gavage Treatment (e.g., 30 mg/kg BID at 12 hpi) randomize->treat monitor 4. Daily Monitoring (Weight, Clinical Score) treat->monitor euthanize 5. Euthanize at Endpoint (e.g., Day 4 post-infection) monitor->euthanize titer Lung Viral Titer (Plaque Assay) euthanize->titer pathology Lung Pathology (Histology) euthanize->pathology pleth Pulmonary Function (Plethysmography) euthanize->pleth

Caption: General workflow for an in vivo SARS-CoV-2 mouse efficacy study.

Conclusion and Future Directions

This compound is an orally bioavailable antiviral agent with potent, broad-spectrum activity against a wide range of coronaviruses. Its mechanism of action, targeting the conserved viral RdRp, has been well-characterized. Preclinical studies have consistently demonstrated its ability to inhibit viral replication and reduce disease severity in animal models. While Phase 3 clinical trials did not achieve their primary clinical endpoints in the context of a changing COVID-19 landscape with high background immunity, the drug's strong and consistent virologic efficacy was clearly established.

Given its demonstrated antiviral activity, favorable pharmacokinetic profile, and broad spectrum, this compound remains a valuable tool in the armamentarium against coronaviruses. Further evaluation may be warranted in specific populations at higher risk of severe disease or as part of combination therapies to enhance clinical efficacy and mitigate resistance. Its development represents a significant step forward in pandemic preparedness, offering a potential oral treatment option for future coronavirus outbreaks.

References

Obeldesivir: A Technical Guide to its Potential for Pandemic Preparedness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obeldesivir (GS-5245) is an investigational, orally bioavailable, broad-spectrum antiviral agent with significant potential for pandemic preparedness.[1][2][3] As a prodrug of the nucleoside analog GS-441524, it targets the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, a critical component of the replication machinery for numerous RNA viruses.[4][5] This mechanism of action confers activity against a wide range of coronaviruses, including SARS-CoV-2 and its variants, as well as other viruses with pandemic potential. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an isobutyric ester prodrug of the adenosine nucleoside analog GS-441524. This modification enhances its oral bioavailability. Following oral administration, this compound is rapidly absorbed and metabolized, releasing GS-441524 into the bloodstream. GS-441524 is then taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, GS-443902.

GS-443902 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication. The incorporation of GS-443902 leads to delayed chain termination, effectively halting viral RNA synthesis and preventing the production of new viral particles. The targeting of the highly conserved RdRp enzyme is the basis for this compound's broad-spectrum antiviral activity.

This compound Mechanism of Action This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Oral Prodrug) gs441524 GS-441524 (Nucleoside Analog) This compound->gs441524 Metabolism gs441524_mp GS-441524-MP gs441524->gs441524_mp Phosphorylation gs441524_dp GS-441524-DP gs441524_mp->gs441524_dp Phosphorylation gs443902 GS-443902 (Active Triphosphate) gs441524_dp->gs443902 Phosphorylation rdrp Viral RNA-dependent RNA Polymerase (RdRp) gs443902->rdrp Inhibition viral_rna Viral RNA Template nascent_rna Nascent Viral RNA viral_rna->nascent_rna Replication rdrp->nascent_rna termination Chain Termination nascent_rna->termination

This compound's metabolic activation and mechanism of viral replication inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound and its Metabolites
CompoundVirusCell LineEC50 (µM)Reference
GS-5245 (this compound)SARS-CoV-2A549-hACE21.9
GS-5245 (this compound)SARS-CoV-2 WA/1A549-hACE20.74
GS-441524SARS-CoV-2 WA/1A549-hACE24.6
RemdesivirSARS-CoV-2 WA/1A549-hACE20.19
GS-5245 (this compound)HCoV-NL63HAEPotent Activity
GS-5245 (this compound)SARS-CoVHAEPotent Activity
GS-5245 (this compound)MERS-CoVHAEPotent Activity
GS-5245 (this compound)SARS-CoV-2 OmicronHAEPotent Activity
This compoundRSV A2HEp-20.43-0.46
GS-441524RSV A2HEp-20.91-1.0

HAE: Human Airway Epithelial cells

Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelVirusDoseRouteKey FindingsReference
BALB/c MiceSARS-CoV-210 mg/kg BIDOralReduced infectious lung viral loads by 2.8 log10 pfu/g
FerretSARS-CoV-220 mg/kg QDOralReduced nasal infectious viral titers by >3.3 log10 pfu/mL; Prevented transmission
African Green MonkeySARS-CoV-260 mg/kg QDOralSignificantly reduced viral loads in bronchoalveolar lavage and respiratory tissues
K18-hACE2 MiceSARS-CoV-2 Omicron30 mg/kg BIDOralHighly effective at reducing viral replication and pathogenesis
MiceSARS-CoV30 mg/kg BIDOralHighly protective against disease symptoms and mortality
MiceMERS-CoV30 mg/kg BIDOralStrong protection against clinical disease

BID: Twice daily; QD: Once daily; pfu: plaque-forming units

Table 3: Human Pharmacokinetics of this compound
ParameterValueConditionReference
Bioavailability of GS-441524 (vs. IV)~22% (in rats)25 mg/kg oral this compound
Bioavailability of GS-44152441% (mice), 63.9% (rats), 154% (ferrets), 94% (dogs), 38% (cynomolgus macaques)Oral this compound
Dose ProportionalityExposures of GS-441524 increased dose-proportionally in the 100-900 mg rangeSingle and multiple doses
Food EffectPlasma exposure of GS-441524 not significantly alteredHigh-fat meal
EliminationPrimarily renal excretion of GS-441524[14C]-obeldesivir study
Recommended Phase 3 Dose350 mg twice dailyFor COVID-19 treatment
Table 4: Clinical Efficacy of this compound in COVID-19 (BIRCH Trial - High-Risk Patients)
EndpointThis compound (n=211)Placebo (n=207)p-valueReference
COVID-19-related hospitalization or all-cause death by Day 290 (0%)1 (0.5%)0.32
Change in viral RNA copy number at Day 5Greater reduction--
Change in infectious viral titer at Days 3 and 5Greater reduction--
Time to symptom alleviationNumerically shorter-Not statistically significant

Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound, synthesized from publicly available information.

In Vitro Antiviral Assays

Objective: To determine the potency of this compound in inhibiting viral replication in cell culture.

General Protocol:

  • Cell Culture: Appropriate cell lines susceptible to the virus of interest are cultured (e.g., Vero E6 or A549-hACE2 for SARS-CoV-2).

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: The diluted compound is added to the infected cells.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 48-72 hours).

  • Quantification of Viral Activity: The extent of viral replication is measured using one of the following methods:

    • Plaque Reduction Assay: Measures the reduction in the formation of viral plaques (zones of cell death).

    • Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cell monolayer.

    • Reporter Virus Assay: Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein), where the signal is proportional to viral replication.

    • RT-qPCR: Quantifies the amount of viral RNA in the cell culture supernatant.

  • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration that inhibits viral replication by 50%.

In_Vitro_Antiviral_Assay_Workflow In Vitro Antiviral Assay Workflow start Start cell_culture Culture Susceptible Cell Line start->cell_culture infection Infect Cells with Virus cell_culture->infection compound_prep Prepare Serial Dilutions of this compound treatment Add this compound Dilutions to Infected Cells compound_prep->treatment infection->treatment incubation Incubate for 48-72 hours treatment->incubation quantification Quantify Viral Replication (Plaque Assay, CPE, Reporter, RT-qPCR) incubation->quantification data_analysis Calculate EC50 Value quantification->data_analysis end End data_analysis->end

A generalized workflow for in vitro antiviral efficacy testing.
Animal Model Efficacy Studies

Objective: To evaluate the in vivo efficacy and safety of this compound in a living organism.

General Protocol:

  • Animal Model Selection: An appropriate animal model that recapitulates aspects of human disease is chosen (e.g., K18-hACE2 transgenic mice for severe COVID-19, ferrets for transmission studies).

  • Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Infection: Animals are infected with the virus via a relevant route (e.g., intranasal for respiratory viruses).

  • Treatment: this compound is administered orally at various doses and schedules (prophylactic or therapeutic).

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, changes in activity) and survival.

  • Viral Load Quantification: At specific time points, tissues (e.g., lung, nasal turbinates) and/or biological fluids (e.g., blood, bronchoalveolar lavage) are collected to quantify viral load using RT-qPCR or plaque assays.

  • Pathology: Tissues may be collected for histopathological analysis to assess tissue damage.

  • Data Analysis: Comparison of viral loads, clinical scores, and survival rates between treated and control groups.

Animal_Model_Efficacy_Workflow Animal Model Efficacy Study Workflow start Start animal_selection Select & Acclimatize Animal Model start->animal_selection infection Infect Animals with Virus animal_selection->infection treatment Administer this compound (Prophylactic or Therapeutic) infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs, Survival) treatment->monitoring viral_load Quantify Viral Load in Tissues/Fluids monitoring->viral_load pathology Histopathological Analysis of Tissues monitoring->pathology data_analysis Compare Treatment vs. Control Groups viral_load->data_analysis pathology->data_analysis end End data_analysis->end

A generalized workflow for in vivo antiviral efficacy studies.
Clinical Trial Design (BIRCH - NCT05603143)

Objective: To evaluate the efficacy and safety of this compound in non-hospitalized adults with COVID-19 at high risk of progressing to severe disease.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled.

  • Participants: Non-hospitalized adults with confirmed SARS-CoV-2 infection and at least one risk factor for severe disease.

  • Intervention: this compound (350 mg) or placebo administered orally twice daily for 5 days.

  • Primary Endpoint: COVID-19-related hospitalization or all-cause death by Day 29.

  • Secondary Endpoints: Time to symptom alleviation, change in SARS-CoV-2 viral RNA copy number, and safety assessments.

Potential for Pandemic Preparedness

This compound's characteristics make it a promising candidate for pandemic preparedness for several reasons:

  • Broad-Spectrum Activity: Its efficacy against a range of coronaviruses suggests it may be effective against newly emerging coronaviruses with pandemic potential. Its activity against other RNA viruses further broadens its potential utility.

  • Oral Bioavailability: As an oral medication, it can be easily administered in outpatient settings, reducing the burden on healthcare facilities during a pandemic. This also facilitates rapid deployment and distribution.

  • Favorable Safety Profile: Clinical trials to date have shown this compound to be generally safe and well-tolerated.

  • Targets a Conserved Viral Enzyme: By targeting the RdRp, this compound is less likely to be affected by mutations in the viral spike protein, which are common in emerging variants and can evade vaccine- and antibody-based therapies.

  • Potential for Combination Therapy: Preclinical studies have shown that combining this compound with other antivirals, such as nirmatrelvir (a protease inhibitor), can lead to enhanced efficacy. This could be a crucial strategy to combat severe disease and the emergence of drug resistance.

Conclusion

This compound is a promising oral antiviral with a mechanism of action that is well-suited for addressing the challenges of emerging RNA viruses. Its broad-spectrum activity, oral bioavailability, and favorable safety profile position it as a valuable tool for future pandemic preparedness. Continued clinical development and strategic stockpiling could be critical components of a robust global response to future viral threats.

References

Methodological & Application

Synthesis Protocol for Obeldesivir (GS-5245) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the antiviral nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] Its synthesis is a matter of significant interest for research into emerging viral diseases. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound for research purposes. The synthesis is a straightforward two-step process commencing from a known intermediate in the synthesis of Remdesivir.[2][3]

Introduction

This compound is designed to improve the oral bioavailability of its parent nucleoside, GS-441524.[3] Following oral administration, this compound is metabolized to GS-441524, which is then intracellularly phosphorylated to the active triphosphate form. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, inhibiting viral replication. The synthetic route to this compound is noted for its reduced complexity compared to other nucleotide analog prodrugs like Remdesivir.

Synthesis Overview

The synthesis of this compound (designated as compound 3 in several publications) proceeds in two main steps from the 2',3'-acetonide-protected nucleoside 4 , which is a known intermediate in the synthesis of Remdesivir. The process involves:

  • Esterification: The 5'-hydroxyl group of the protected nucleoside 4 is esterified with isobutyric acid.

  • Deprotection: The 2',3'-acetonide protecting group is removed under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

While specific yields for each step in the synthesis of this compound are not detailed in the primary literature, a 40% overall yield was reported for the synthesis of a closely related acetate analog using a similar two-step procedure.

StepReactionReagentsSolventKey ParametersReported Overall Yield (for acetate analog)
1EsterificationIsobutyric acid, DIC, DMAPDMFRoom Temperature40%
2DeprotectionHClTHF or CH3CNRoom Temperature

Table 1: Summary of quantitative data for the synthesis of an this compound analog.

Experimental Protocols

Materials and Reagents
  • (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxole-4-carbonitrile (Intermediate 4 )

  • Isobutyric acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Acetonitrile (CH3CN)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate

  • Silica gel for chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

Step 1: Synthesis of ((3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-4-cyano-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-6-yl)methyl isobutyrate (Protected this compound)

This procedure is adapted from the general method described for 5'-mono ester prodrugs.

  • To a solution of the 2',3'-acetonide protected nucleoside 4 in anhydrous DMF, add isobutyric acid, DIC, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 20% MeOH in CH2Cl2) to afford the protected this compound intermediate.

Step 2: Synthesis of ((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate (this compound, 3)
  • Dissolve the purified protected this compound intermediate from Step 1 in THF or acetonitrile.

  • Add a solution of hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction for the cleavage of the acetonide group.

  • Upon completion, process the reaction mixture to isolate the final product, this compound.

Visualized Workflows and Pathways

This compound Synthesis Workflow

Obeldesivir_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Deprotection start 2',3'-Acetonide Protected Nucleoside (4) product1 Protected this compound start->product1 Esterification reagents1 Isobutyric Acid DIC, DMAP DMF reagents1->product1 final_product This compound (3) product1->final_product Acid-mediated Cleavage reagents2 HCl THF or CH3CN reagents2->final_product

Caption: A two-step synthesis of this compound from a protected nucleoside intermediate.

Metabolic Activation Pathway of this compound

Obeldesivir_Metabolism cluster_body In Vivo Metabolism cluster_cell Intracellular Activation This compound This compound (Oral Prodrug) gs441524 GS-441524 (Parent Nucleoside) This compound->gs441524 Esterases (Intestine, Liver) monophosphate Monophosphate gs441524->monophosphate Nucleoside Kinase diphosphate Diphosphate monophosphate->diphosphate Nucleotide Kinase triphosphate Active Triphosphate (2-NTP) diphosphate->triphosphate Nucleotide Kinase inhibition Inhibition of Viral RNA Polymerase triphosphate->inhibition

Caption: Metabolic activation of this compound to its active triphosphate form.

References

Application Notes and Protocols for Cell-Based Assays to Determine Obeldesivir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an investigational oral prodrug of the nucleoside analog GS-441524.[1][2] Upon administration, this compound is metabolized to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication.[1][3] This mechanism of action confers broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2.[1] These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound.

Mechanism of Action

This compound is designed to deliver the active nucleoside, GS-441524, into the cell. Once inside, cellular kinases phosphorylate GS-441524 into its active triphosphate form (GS-441524-TP). This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp. The incorporation of GS-441524-TP results in the termination of RNA synthesis, thereby inhibiting viral replication.

Obeldesivir_Mechanism_of_Action This compound This compound (Oral Prodrug) GS441524 GS-441524 (Nucleoside Analog) This compound->GS441524 Metabolism Active_TP Active Triphosphate Metabolite GS441524->Active_TP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_RdRp Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Mediates Inhibition Inhibition Viral_RdRp->Inhibition Inhibition->Viral_RNA_Replication Blocks

Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound and GS-441524

The following table summarizes the 50% effective concentration (EC50) values of this compound and its parent nucleoside GS-441524 against various coronaviruses in different cell lines.

CompoundVirusCell LineEC50 (µM)Reference
This compound (GS-5245)SARS-CoV-2 (WA1)A549-hACE20.74
This compound (GS-5245)SARS-CoV-2 (Omicron BA.2.86)A549-hACE2-TMPRSS20.438
This compound (GS-5245)SARS-CoV-2 (Omicron HV.1)A549-hACE2-TMPRSS23.193
GS-441524SARS-CoV-2 (WA1)A549-hACE24.6
GS-441524Feline Infectious Peritonitis Virus (FIPV)CRFK cells0.78

Experimental Protocols

Detailed methodologies for key experiments to assess the antiviral efficacy of this compound are provided below.

Viral Titer Reduction Assay by Plaque Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

Plaque_Reduction_Assay_Workflow A Seed cells in 6-well plates D Infect cell monolayers with virus-drug mixture A->D B Prepare serial dilutions of this compound C Pre-incubate virus with this compound dilutions B->C C->D E Overlay with semi-solid medium D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate PRNT50 G->H

Workflow for the Plaque Reduction Neutralization Test.

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-hACE2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • SARS-CoV-2 (or other target virus)

  • This compound

  • Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in DMEM)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Virus-Compound Incubation: Mix the diluted this compound with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-Obeldesivir mixture in duplicate.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The PRNT50 is the reciprocal of the highest dilution of the compound that results in a 50% or greater reduction in the number of plaques.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Virus_Yield_Reduction_Assay_Workflow A Seed cells in 96-well plates B Infect cells with virus at a high MOI A->B C Add serial dilutions of this compound B->C D Incubate for one viral replication cycle C->D E Harvest supernatant D->E F Determine viral titer in supernatant by TCID50 or plaque assay E->F G Calculate EC50 F->G

Workflow for the Virus Yield Reduction Assay.

Materials:

  • Susceptible cell line (e.g., A549-hACE2)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Target virus (e.g., SARS-CoV-2)

  • This compound

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates to form a confluent monolayer.

  • Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) high enough to infect approximately 100% of the cells.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add fresh infection medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours for SARS-CoV-2).

  • Harvest: Collect the supernatant from each well.

  • Titration: Determine the viral titer in the collected supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Assay

This assay quantifies the amount of viral RNA in cell culture supernatants, providing a measure of viral replication.

RT_qPCR_Assay_Workflow A Infect cells and treat with this compound (as in Yield Reduction) B Harvest cell culture supernatant A->B C Viral RNA extraction or direct lysis B->C D Reverse transcription to cDNA C->D E Quantitative PCR with virus-specific primers and probe D->E F Quantify viral RNA levels E->F G Calculate EC50 F->G

Workflow for the RT-qPCR Assay.

Materials:

  • Infected cell culture supernatants (from the virus yield reduction assay)

  • Viral RNA extraction kit or a direct lysis buffer

  • RT-qPCR master mix

  • Virus-specific primers and probe (e.g., targeting the N gene of SARS-CoV-2)

  • RT-qPCR instrument

Procedure:

  • Sample Preparation: Follow the procedure for the Virus Yield Reduction Assay to generate cell culture supernatants from cells infected with the target virus and treated with serial dilutions of this compound.

  • RNA Extraction/Lysis: Extract viral RNA from the supernatants using a commercial kit or perform a direct lysis of the virus in the supernatant.

  • RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mixture containing the master mix, primers, probe, and the extracted RNA or lysate.

  • Thermal Cycling: Perform the RT-qPCR using a thermal cycler with appropriate cycling conditions for reverse transcription and amplification.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. A standard curve can be generated using a known quantity of viral RNA to quantify the viral copy number. The EC50 is the concentration of this compound that reduces the viral RNA levels by 50% compared to the untreated virus control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy. The plaque reduction assay directly measures the inhibition of infectious virus particles, the virus yield reduction assay quantifies the impact on the production of new virions, and the RT-qPCR assay provides a sensitive measure of viral replication by quantifying viral RNA. Consistent results across these assays will provide strong evidence for the antiviral activity of this compound.

References

Application Note: Quantification of Obeldesivir and its Active Metabolite GS-441524 in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the antiviral prodrug Obeldesivir (GS-5245) and its active nucleoside analog metabolite, GS-441524, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an oral prodrug designed to improve the bioavailability of GS-441524, which demonstrates broad-spectrum antiviral activity against various RNA viruses.[1][2][3][4] The accurate quantification of both the prodrug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in the development of antiviral therapies. The method described herein is sensitive, specific, and robust, making it suitable for regulated bioanalytical studies.

Introduction

This compound is an isobutyric ester prodrug of GS-441524, an adenosine nucleoside analog.[5] Following oral administration, this compound is rapidly and extensively converted to GS-441524. GS-441524 is subsequently phosphorylated intracellularly to its active triphosphate form, GS-443902, which acts as an inhibitor of viral RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication. Given that this compound is a prodrug, it is essential to quantify both the parent drug and its active metabolite to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of these analytes in complex biological matrices like plasma.

Metabolic Pathway

Following oral administration, this compound is hydrolyzed to GS-441524. This active metabolite is then phosphorylated intracellularly by host kinases to the pharmacologically active triphosphate form (GS-443902).

This compound This compound (Oral Prodrug) GS441524 GS-441524 (Active Nucleoside) This compound->GS441524 Hydrolysis GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Nucleoside Kinase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Nucleotide Kinase GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Nucleotide Kinase Inhibition Inhibition of Viral RNA Polymerase GS443902->Inhibition cluster_prep Sample Preparation Workflow Plasma 50 µL Plasma Sample Add_IS Add 10 µL Internal Standard ([¹³C₅]-GS-441524) Plasma->Add_IS Precipitation Add 100-200 µL Methanol or Acetonitrile (Protein Precipitation) Add_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (e.g., 18,000 x g for 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

References

Application Notes & Protocols: Obeldesivir (GS-5245) Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Obeldesivir (GS-5245) is an investigational, orally bioavailable antiviral drug, functioning as a prodrug of the nucleoside analog GS-441524.[1][2] It is designed for broad-spectrum activity against RNA viruses, including coronaviruses.[3][4] Upon oral administration, this compound is rapidly metabolized, releasing its parent nucleoside, GS-441524, into systemic circulation.[5] Intracellularly, GS-441524 is phosphorylated to its active triphosphate form, GS-443902, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and cessation of viral replication. These notes provide an overview of administration protocols and key findings from preclinical studies in various laboratory animal models.

Mechanism of Action Visualization

The metabolic activation of this compound is a critical pathway for its antiviral activity. The following diagram illustrates the conversion from the oral prodrug to the active triphosphate metabolite that inhibits viral replication.

cluster_host Host System (Oral Administration) cluster_cell Target Host Cell cluster_virus Viral Replication Machinery A This compound (GS-5245) Oral Prodrug B GS-441524 (Parent Nucleoside in Circulation) A->B Pre-systemic Metabolism (Intestine/Liver) C GS-441524 (Intracellular) B->C Cellular Uptake D GS-441524-Monophosphate C->D Nucleoside Kinase E GS-443902 (Active Triphosphate) D->E Nucleotide Kinases G Viral RNA Synthesis E->G F Viral RdRp F->G H Chain Termination (Replication Blocked) G->H Inhibition

Metabolic activation pathway of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in multiple animal models. The following tables summarize the dosing regimens and corresponding pharmacokinetic (PK) and efficacy data.

Table 1: Efficacy of Oral this compound in a SARS-CoV-2 Mouse Model Species: BALB/c Mouse; Infection: SARS-CoV-2 MA10 (1x10⁴ PFU); Treatment Start: 12 hours post-infection (hpi)

Dose (mg/kg)FrequencyKey Outcomes at 4 Days Post-Infection (dpi)Citation
3Twice Daily (BID)Weight loss similar to vehicle; minor reduction in viral replication.
10Twice Daily (BID)Significant protection from weight loss; reduced lung virus titer and pathology.
30Twice Daily (BID)Protected against weight loss; undetectable virus in lung tissue; significantly improved lung pathology and function.

Table 2: Pharmacokinetics and Efficacy of this compound Across Animal Models PK data represents the systemic exposure to the active parent nucleoside, GS-441524.

Animal ModelDose (mg/kg)FrequencyGS-441524 Exposure (AUC₀₋₂₄h)Efficacy OutcomeCitation
Mouse30Twice Daily (BID)81-108 µM·hRobust antiviral effect, reduced pathology.
Ferret20Once Daily (QD)98 µM·hReduced nasal viral titers by >3.3 log₁₀ and prevented transmission.
African Green Monkey60Once Daily (QD)111 µM·hSignificantly reduced viral loads in bronchoalveolar lavage and respiratory tissues.

Experimental Protocols

Adherence to approved institutional animal care and use committee (IACUC) protocols is mandatory for all animal studies. Work involving infectious agents like SARS-CoV-2 must be conducted in an appropriate biosafety level facility (e.g., ABSL-3).

Protocol 1: Therapeutic Efficacy in a SARS-CoV-2 Mouse Model

This protocol details a dose-ranging therapeutic efficacy study in BALB/c mice.

Objective: To determine the optimal therapeutic dose of this compound for treating SARS-CoV-2 infection in mice.

Materials:

  • Laboratory Animals: 8-10 week old BALB/c mice.

  • Virus: Mouse-adapted SARS-CoV-2 (e.g., MA10 strain).

  • Test Article: this compound (GS-5245).

  • Vehicle Control: Appropriate vehicle for this compound dilution.

  • Dosing Equipment: Oral gavage needles.

  • Anesthetic: Isoflurane or equivalent.

  • Biosafety Cabinet and ABSL-3 facility.

Workflow Diagram:

A 1. Acclimatization (BALB/c Mice) B 2. Infection (Intranasal SARS-CoV-2, 1x10⁴ PFU) A->B C 3. Treatment Initiation (12 hpi) - Vehicle Group - this compound 3 mg/kg - this compound 10 mg/kg - this compound 30 mg/kg B->C D 4. Dosing Regimen (Oral Gavage, BID for 4 days) C->D E 5. Daily Monitoring (Body Weight, Clinical Signs) D->E F 6. Endpoint Analysis (4 dpi) - Lung Viral Titer (PFU/g) - Lung Pathology (Histology) - Pulmonary Function (Plethysmography) E->F G 7. Data Analysis & Reporting F->G

Workflow for a mouse therapeutic efficacy study.

Procedure:

  • Acclimatization: House mice in the ABSL-3 facility for a minimum of 72 hours prior to the study.

  • Infection: Anesthetize mice and inoculate intranasally with 1x10⁴ Plaque Forming Units (PFU) of SARS-CoV-2 MA10.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound).

  • Drug Preparation: Prepare fresh dosing solutions of this compound in the designated vehicle daily.

  • Treatment Administration: At 12 hours post-infection, begin oral gavage administration. Administer doses twice daily (e.g., every 12 hours) for 4 consecutive days.

  • Monitoring: Record body weight and clinical signs of disease daily for each animal.

  • Endpoint Collection: At day 4 post-infection, humanely euthanize animals.

    • Collect lung tissue for viral load quantification (e.g., plaque assay).

    • Collect lung tissue for histopathological analysis to assess lung injury.

    • Assess pulmonary function using whole-body plethysmography prior to euthanasia.

  • Data Analysis: Compare outcomes (weight change, viral titers, pathology scores) between vehicle and treatment groups using appropriate statistical methods.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the systemic exposure of GS-441524 following oral administration of this compound.

Materials:

  • Laboratory Animals: Non-infected BALB/c mice (or other relevant strain).

  • Test Article: this compound (GS-5245).

  • Dosing and Blood Collection Equipment.

  • LC-MS/MS or other bioanalytical system for quantification.

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice (e.g., 30 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of GS-441524 in plasma samples using a validated LC-MS/MS method. Note that the prodrug GS-5245 is often not detected in circulation as it is rapidly cleaved.

  • PK Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Safety and Toxicology

In preclinical studies, this compound and its parent nucleoside GS-441524 have demonstrated low cellular cytotoxicity. In primary human hepatocytes and peripheral blood mononuclear cells, no toxicity was observed at concentrations up to 100 μM. Furthermore, minimal effect on mitochondrial respiration or DNA synthesis was observed at high concentrations. All animal studies must include rigorous monitoring for any adverse events.

References

Obeldesivir Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an investigational, orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses.[1][2] It is a 5'-isobutyryl ester prodrug of the nucleoside analog GS-441524.[3][4] The purpose of this modification is to enhance the oral bioavailability of the parent nucleoside, GS-441524.[4] Following oral administration, this compound is rapidly and extensively metabolized, primarily in the intestine and liver, to release GS-441524 into systemic circulation. GS-441524 is the same parent nucleoside as that of the intravenously administered antiviral, Remdesivir.

This document provides detailed application notes and protocols for the experimental use of this compound, summarizing key quantitative data and outlining methodologies for preclinical and clinical research.

Mechanism of Action

This compound acts as a prodrug, delivering the active nucleoside analog GS-441524. The mechanism of action involves several intracellular steps:

  • Uptake: GS-441524, released from this compound, enters the host cell.

  • Phosphorylation: Inside the cell, host kinases metabolize GS-441524 into its active triphosphate form, GS-443902 (also referred to as remdesivir-triphosphate). This process is initiated by a nucleoside kinase to form the monophosphate intermediate, followed by subsequent phosphorylation by other nucleotide kinases.

  • Inhibition of Viral RdRp: The active triphosphate, GS-443902, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). As an analog of adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA strand during replication.

  • Chain Termination: The incorporation of GS-443902 into the growing RNA chain leads to delayed chain termination, effectively halting viral replication.

This mechanism targets a highly conserved enzyme in many RNA viruses, giving this compound its broad-spectrum potential.

Signaling Pathway: Metabolic Activation of this compound

Obeldesivir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) This compound This compound (GS-5245) (Oral Administration) GS441524_ext GS-441524 (Parent Nucleoside) This compound->GS441524_ext Esterases (Intestine/Liver) GS441524_int GS-441524 GS441524_ext->GS441524_int Cellular Uptake MP GS-441524-MP (Monophosphate) GS441524_int->MP Nucleoside Kinase DP GS-441524-DP (Diphosphate) MP->DP Nucleotide Kinase TP GS-443902 (Active Triphosphate) DP->TP Nucleotide Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) TP->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Data Presentation

In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of this compound and its parent nucleoside, GS-441524, against various coronaviruses.

CompoundVirusCell LineEC₅₀ (µM)Reference
This compound (GS-5245)SARS-CoV-2A549-hACE21.9
This compound (GS-5245)SARS-CoV-2 (Wildtype Replicon)-0.38 - 0.97
GS-441524HCoV-NL63LLC-MK20.52
RemdesivirHCoV-NL63LLC-MK20.49
This compound (GS-5245)HCoV-NL63LLC-MK20.62
Preclinical Pharmacokinetics of GS-441524 after Oral this compound Administration

This table presents the oral bioavailability of GS-441524 following the administration of this compound in various animal models.

Animal ModelBioavailability of GS-441524 (%)Reference
Mice41
Rats63.9
Ferrets154
Dogs94
Cynomolgus Macaques38
Human Pharmacokinetics

Summary of key pharmacokinetic parameters of GS-441524 in healthy human participants following oral administration of this compound.

ParameterValueConditionReference
GS-441524 Cmax 11.12 µM350 mg BID this compound
GS-441524 Cmax (Remdesivir IV) 0.50 µM200/100 mg QD Remdesivir
GS-441524 AUC₀₋₂₄h 77-103 µM·h350 mg BID this compound
GS-441524 Accumulation 35%Twice-daily dosing for 5 days
Total ¹⁴C Recovery 90.7%Single 500 mg dose of [¹⁴C]-obeldesivir
Recovery in Urine 58.5%Single 500 mg dose of [¹⁴C]-obeldesivir
Recovery in Feces 32.2%Single 500 mg dose of [¹⁴C]-obeldesivir

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Nanoluciferase-Based)

This protocol is adapted from studies evaluating the antiviral activity of this compound against coronaviruses like HCoV-NL63.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a recombinant virus expressing a reporter gene (e.g., nanoluciferase).

Materials:

  • LLCMK2 cells (or other susceptible cell line)

  • Recombinant virus expressing nanoluciferase (e.g., NL63-nLUC)

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

  • This compound (GS-5245) stock solution (in DMSO)

  • 96-well cell culture plates

  • Nanoluciferase assay reagent

  • Luminometer

Workflow Diagram:

Antiviral_Assay_Workflow A 1. Seed Cells (e.g., 20,000 LLCMK2 cells/well) B 2. Incubate (24 hours) A->B C 3. Infect Cells (e.g., MOI of 0.02 for 1 hour) B->C D 4. Remove Virus & Wash C->D E 5. Add Drug Dilutions (this compound serial dilutions in triplicate) D->E F 6. Incubate (48 hours) E->F G 7. Measure Reporter Activity (Nanoluciferase expression) F->G H 8. Calculate EC₅₀ G->H

Caption: Workflow for a reporter-based in vitro antiviral assay.

Procedure:

  • Cell Seeding: Seed LLCMK2 cells in a 96-well plate at a density of 20,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Infection: Infect the cells with the NL63-nLUC reporter virus at a multiplicity of infection (MOI) of 0.02 for 1 hour.

  • Drug Addition: After the 1-hour infection period, remove the virus-containing medium and wash the cells with fresh medium. Add medium containing a serial dilution of this compound to the wells in triplicate. Include a "no drug" (vehicle control, e.g., 0.1% DMSO) and a "no virus" (cell control) set of wells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Reporter Measurement: Quantify viral replication by measuring nanoluciferase expression using a suitable assay reagent and a luminometer.

  • Cytotoxicity Assay (Parallel Plate): On a separate "sister" plate without virus, expose cells to the same concentrations of this compound to assess cytotoxicity using an appropriate assay (e.g., ToxiLight Assay).

  • Data Analysis: Normalize the reporter signal to the vehicle control (100% replication). Plot the percentage of viral replication against the drug concentration and use non-linear regression analysis to calculate the EC₅₀ value.

Protocol 2: Animal Model of SARS-CoV-2 Infection (Mouse Model)

This protocol is a generalized methodology based on preclinical efficacy studies of this compound.

Objective: To evaluate the in vivo therapeutic efficacy of orally administered this compound in reducing viral load and pathology in a mouse model of SARS-CoV-2.

Materials:

  • K18-hACE2 transgenic mice (or other susceptible strain)

  • SARS-CoV-2 viral stock

  • This compound formulation for oral gavage (e.g., diluted in an appropriate vehicle)

  • Vehicle control

  • Biosafety Level 3 (BSL-3) facility and equipment

  • Oral gavage needles

  • Equipment for tissue harvesting and processing (lungs)

  • Reagents for plaque assay or RT-qPCR to quantify viral load

Workflow Diagram:

Animal_Model_Workflow A 1. Acclimatize Mice B 2. Infect Mice (Intranasal SARS-CoV-2 inoculation) A->B C 3. Initiate Treatment (e.g., 12 hours post-infection) B->C D 4. Administer Drug (Oral gavage, e.g., 30 mg/kg BID for 4 days) C->D E 5. Monitor (Weight loss, clinical signs) C->E D->E F 6. Euthanize & Harvest Tissues (e.g., 4 days post-infection) E->F G 7. Quantify Viral Load (Plaque assay or RT-qPCR on lung tissue) F->G H 8. Analyze Data G->H

Caption: General workflow for an in vivo efficacy study in a mouse model.

Procedure:

  • Acclimatization: Acclimatize 8-week-old female K18-hACE2 mice to the BSL-3 facility.

  • Infection: Anesthetize mice and infect them via intranasal inoculation with a specified dose of SARS-CoV-2.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 12 hours). Administer this compound or vehicle control orally twice daily (BID) for a set duration (e.g., 4 days).

  • Monitoring: Monitor mice daily for weight loss and clinical signs of disease.

  • Endpoint and Sample Collection: At the study endpoint (e.g., 4 days post-infection), euthanize the mice. Aseptically harvest the lungs for virological analysis.

  • Viral Load Quantification: Homogenize a portion of the lung tissue. Determine the infectious viral titer using a standard plaque assay on Vero E6 cells. Alternatively, extract RNA and perform RT-qPCR to quantify viral RNA copies.

  • Data Analysis: Compare the lung viral loads between the this compound-treated groups and the vehicle control group. Use appropriate statistical tests to determine significance.

Safety and Tolerability

In a first-in-human Phase I study, this compound was found to be safe and well-tolerated at single and multiple doses ranging from 100 mg to 1,600 mg. Phase III studies in nonhospitalized adults with COVID-19 showed a safety profile that was generally comparable to placebo. Drug-drug interaction studies indicate a low potential for clinically relevant interactions.

Conclusion

This compound is an oral prodrug of the antiviral nucleoside GS-441524, designed for improved oral bioavailability. Its mechanism of action involves the intracellular conversion to an active triphosphate that inhibits the viral RdRp. The provided data and protocols offer a framework for researchers to design and conduct experiments to further evaluate the efficacy and characteristics of this compound against a range of viral pathogens. These notes are intended to guide experimental design and should be adapted based on specific research objectives and institutional guidelines.

References

Application Notes and Protocols: Measuring Obeldesivir-Induced Chain Termination in Viral RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1] Once administered, this compound is metabolized to its active form, the nucleoside triphosphate GS-443902.[2][3][4] This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2] GS-443902 mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. Upon incorporation, it leads to premature chain termination, thereby halting viral replication. This mechanism of action provides this compound with broad-spectrum antiviral activity.

These application notes provide detailed protocols for measuring this compound-induced chain termination in viral RNA through both biochemical and cell-based assays.

Mechanism of Action: this compound-Induced RNA Chain Termination

The antiviral activity of this compound is initiated by its conversion to the active triphosphate form, GS-443902. This molecule competes with endogenous ATP for incorporation into the growing viral RNA chain by the viral RdRp. The incorporation of GS-443902 prevents the addition of the next nucleotide, effectively terminating the elongation of the viral RNA.

G cluster_0 Cellular Metabolism cluster_1 Viral RNA Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Hydrolysis GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Cellular Kinases RdRp Viral RdRp GS443902->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Elongation vRNA_template Viral RNA Template vRNA_template->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Incorporation of GS-443902

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound and its active metabolite has been quantified against various RNA viruses. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro RdRp Inhibition by GS-443902 (Active Metabolite)

Virus TargetIC50 (µM)Reference
Respiratory Syncytial Virus (RSV) RdRp1.1
Hepatitis C Virus (HCV) RdRp5.0

Table 2: In Vitro Antiviral Activity of this compound (EC50)

VirusCell LineEC50 (µM)Reference
SARS-CoV-2 (WA1)A549-hACE20.74
SARS-CoV-2 (General)A549-hACE21.9
SARS-CoV-2 Omicron Variants (mean)Not Specified0.438 - 3.193
Respiratory Syncytial Virus (RSV) (mean)HEp-20.20 - 0.66

Experimental Protocols

Protocol 1: In Vitro RdRp Chain Termination Assay (Gel-Based)

This protocol is designed to directly visualize the chain termination of viral RNA synthesis by the active triphosphate form of this compound (GS-443902).

Materials:

  • Purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8)

  • RNA primer (fluorescently labeled, e.g., with Cy5) and a corresponding RNA template

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT, 0.01% Tween 20)

  • Natural NTPs (ATP, GTP, CTP, UTP) solution

  • GS-443902 (active triphosphate metabolite)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (with urea)

  • TBE buffer

  • Gel loading buffer (containing formamide)

  • Fluorescence gel imager

Procedure:

  • Primer/Template Annealing:

    • Mix the fluorescently labeled RNA primer and unlabeled RNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:

      • 2 µL of 10x Reaction Buffer

      • 1 µL of annealed primer/template complex (e.g., 100 nM final concentration)

      • 1 µL of purified RdRp enzyme (e.g., 500 nM final concentration)

      • Varying concentrations of GS-443902 (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

      • Nuclease-free water to a volume of 18 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of RNA Synthesis:

    • Initiate the reaction by adding 2 µL of a mixture of all four natural NTPs (e.g., 100 µM final concentration of each).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x gel loading buffer containing a high concentration of formamide and EDTA.

    • Heat the samples at 95°C for 5 minutes to denature the RNA products.

  • Gel Electrophoresis and Visualization:

    • Load the denatured samples onto a denaturing polyacrylamide/urea gel.

    • Run the gel in 1x TBE buffer until the dye front reaches the bottom.

    • Visualize the RNA products using a fluorescence gel imager. Chain-terminated products will appear as shorter bands compared to the full-length product in the control lane.

G start Start pt_anneal Anneal Fluorescent Primer and RNA Template start->pt_anneal reaction_setup Set up RdRp Reaction Mix (Enzyme, Buffer, P/T) pt_anneal->reaction_setup add_inhibitor Add GS-443902 (or Vehicle Control) reaction_setup->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate with NTPs pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Formamide Loading Buffer) incubate->terminate_reaction denature Denature at 95°C terminate_reaction->denature gel_electrophoresis Denaturing PAGE denature->gel_electrophoresis visualize Visualize by Fluorescence Imaging gel_electrophoresis->visualize end End visualize->end

Caption: Workflow for the in vitro RdRp chain termination assay.

Protocol 2: Cell-Based Antiviral Activity Assay (CPE Inhibition)

This protocol determines the 50% effective concentration (EC50) of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Virus stock with a known titer

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation:

    • Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the wells in triplicate.

    • Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until CPE is clearly visible in the "virus only" control wells.

  • Assessment of Cell Viability:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" and "virus only" controls.

    • Plot the percentage of inhibition versus the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Cytotoxicity Assay (CC50):

A parallel assay should be run without the virus to determine the 50% cytotoxic concentration (CC50) of this compound. The procedure is the same, but no virus is added to the wells. The Selectivity Index (SI) can then be calculated as CC50/EC50. A higher SI value indicates a better safety profile.

G cluster_0 Assay Plate Setup cluster_1 Infection and Incubation cluster_2 Data Acquisition and Analysis seed_cells Seed Host Cells in 96-well Plate add_compound Add Compound Dilutions to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound add_virus Infect Cells with Virus add_compound->add_virus incubate Incubate for 48-72h add_virus->incubate measure_viability Measure Cell Viability (e.g., MTS assay) incubate->measure_viability calculate_ec50 Calculate EC50 (Non-linear Regression) measure_viability->calculate_ec50

Caption: Workflow for the cell-based CPE inhibition assay.

References

Application Notes and Protocols: Obeldesivir in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the scientific rationale and available data for using obeldesivir in combination with other antiviral agents. Detailed protocols for preclinical and clinical evaluation are also presented to guide further research and development in this area.

Introduction to this compound

This compound (GS-5245) is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1][2] Upon administration, this compound is metabolized to its active form, remdesivir-triphosphate (GS-443902), which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3] This mechanism of action, targeting a highly conserved enzyme in many RNA viruses, gives this compound broad-spectrum antiviral potential.[4] this compound has been investigated primarily for the treatment of COVID-19 in Phase 3 clinical trials.

The rationale for exploring this compound in combination with other antivirals is based on established principles of antiviral therapy:

  • Synergistic Efficacy: Combining drugs with different mechanisms of action can lead to a greater reduction in viral replication than either agent alone.

  • Broadened Spectrum of Activity: A combination may be effective against a wider range of viral strains or species.

  • Reduced Risk of Resistance: Targeting multiple viral processes simultaneously can make it more difficult for the virus to develop resistance.

Preclinical Data on this compound Combination Therapy

In Vivo Efficacy with a Main Protease (Mpro) Inhibitor

A key preclinical study demonstrated the potential of combining this compound with nirmatrelvir, a main protease (Mpro) inhibitor used in Paxlovid. The study, conducted in a mouse model of SARS-CoV-2 infection, showed that the combination therapy resulted in increased efficacy in reducing viral replication compared to either this compound or nirmatrelvir administered as monotherapy. This finding supports the hypothesis that targeting both viral RNA replication (with this compound) and viral protein processing (with an Mpro inhibitor) can have a synergistic or additive antiviral effect.

Drug-Drug Interaction Profile

Phase I clinical trials have evaluated the drug-drug interaction (DDI) potential of this compound. These studies are crucial for ensuring the safety of combination therapies. The findings indicate that this compound has a low potential for clinically significant drug-drug interactions.

Key findings from these DDI studies are summarized in the table below:

Co-administered DrugMechanism of InteractionEffect on GS-441524 (from this compound) ExposureEffect on Co-administered Drug ExposureClinical Relevance
RitonavirP-glycoprotein (P-gp) inhibitionWithin 80-125% no-effect boundsNot specifiedNo clinically relevant interaction.
Cyclosporin ABreast cancer resistance protein (BCRP) inhibitionWithin 80-125% no-effect boundsNot specifiedNo clinically relevant interaction.
FamotidineGastric acid suppressionDecreased by ~26%Not specifiedNot considered clinically relevant.
MidazolamCYP3A4 substrateNot specifiedWithin 80-125% no-effect boundsThis compound is not a clinically relevant inhibitor/inducer of CYP3A4.
CaffeineCYP1A2 substrateNot specifiedWithin 80-125% no-effect boundsNo clinically relevant interaction.
MetforminOrganic cation transporter 1 (OCT1) substrateNot specifiedWithin 80-125% no-effect boundsThis compound is not a clinically relevant inhibitor of OCT1.
DabigatranP-gp substrateNot specifiedDecreased by ~25%Not considered clinically relevant.
PitavastatinOATP1B1/1B3 substrateNot specifiedDecreased by ~30%Not considered clinically relevant.

These data suggest that this compound can likely be co-administered with a range of other drugs without significant dose adjustments, which is a favorable characteristic for combination therapy.

Signaling and Metabolic Pathways

This compound Mechanism of Action and Metabolic Pathway

This compound is a prodrug that is converted into the active antiviral agent GS-443902 through a series of metabolic steps. This pathway is distinct from that of the intravenously administered remdesivir, allowing for oral bioavailability. The active triphosphate form, GS-443902, is an analog of adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA strand by the RdRp enzyme. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

G cluster_host_cell Host Cell Obeldesivir_oral This compound (Oral) GS441524 GS-441524 (Parent Nucleoside) Obeldesivir_oral->GS441524 Hydrolysis GS441524_MP GS-441524-MP (Monophosphate) GS441524->GS441524_MP Nucleoside Kinase GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Nucleotide Kinase GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Nucleotide Kinase RdRp Viral RdRp GS443902->RdRp Competes with ATP RNA_synthesis Viral RNA Synthesis GS443902->RNA_synthesis Inhibits RdRp->RNA_synthesis

Caption: Metabolic activation pathway of this compound.
Complementary Mechanisms for Combination Therapy

The combination of this compound with an antiviral targeting a different part of the viral lifecycle, such as a protease inhibitor, is a promising strategy. While this compound targets RNA replication, a protease inhibitor disrupts the cleavage of the viral polyprotein into functional proteins, a step essential for viral assembly.

G cluster_viral_lifecycle Viral Lifecycle Stages Replication Viral RNA Replication (RdRp-mediated) Translation Polyprotein Translation Replication->Translation Cleavage Polyprotein Cleavage (Mpro-mediated) Translation->Cleavage Assembly Virion Assembly Cleavage->Assembly This compound This compound (Active Form) This compound->Replication Inhibits Mpro_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Mpro_Inhibitor->Cleavage Inhibits

Caption: Complementary targets of this compound and a protease inhibitor.

Experimental Protocols

Protocol: In Vitro Antiviral Combination Assay (Checkerboard Method)

This protocol describes a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent against a target virus in cell culture.

Objective: To determine the nature of the interaction between this compound and a second antiviral compound.

Materials:

  • Cells: A susceptible cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza).

  • Virus: A well-characterized viral stock with a known titer.

  • Compounds: this compound and the second antiviral agent, dissolved in a suitable solvent (e.g., DMSO).

  • Media: Cell culture growth medium and infection medium (low serum).

  • Assay Plates: 96-well cell culture plates.

  • Detection Reagent: A reagent to measure cell viability (e.g., CellTiter-Glo®) or viral protein expression (e.g., ELISA).

Workflow Diagram:

G start Start plate_cells Plate Cells in 96-well plate start->plate_cells prepare_drugs Prepare 2D serial dilutions of drugs (Checkerboard) plate_cells->prepare_drugs add_drugs Add drug combinations to cells prepare_drugs->add_drugs infect Infect cells with virus (e.g., MOI 0.05) add_drugs->infect incubate Incubate (e.g., 48-72h) infect->incubate measure Measure endpoint (e.g., Cell Viability) incubate->measure analyze Analyze data for synergy (e.g., SynergyScape) measure->analyze end End analyze->end

Caption: Workflow for an in vitro antiviral combination assay.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Drug Preparation: Prepare serial dilutions of this compound (Drug A) and the second antiviral (Drug B). In a separate 96-well "drug plate," create a checkerboard of concentrations by combining Drug A (diluted horizontally) and Drug B (diluted vertically). Include wells for each drug alone and no-drug controls.

  • Drug Addition: Transfer the drug combinations from the drug plate to the cell plate.

  • Infection: Dilute the virus stock in infection medium to the desired multiplicity of infection (MOI) and add it to all wells except for the uninfected cell controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a measurable effect (e.g., 48-72 hours).

  • Endpoint Measurement: Quantify the antiviral effect. For cytopathic viruses, this is often done by measuring cell viability.

  • Data Analysis: Analyze the data using synergy software (e.g., SynergyFinder, MacSynergy). The software will calculate synergy scores (e.g., Loewe, Bliss) to classify the interaction as synergistic, additive, or antagonistic.

Protocol: In Vivo Combination Study in a Mouse Model

This protocol is a generalized example based on the study of this compound with nirmatrelvir against SARS-CoV-2.

Objective: To evaluate the in vivo efficacy of this compound in combination with another antiviral in a mouse model of viral infection.

Materials:

  • Animals: A susceptible mouse model (e.g., K18-hACE2 transgenic mice for SARS-CoV-2).

  • Virus: A mouse-adapted viral strain.

  • Compounds: this compound and the second antiviral, formulated for oral gavage.

  • Vehicle: A control solution for drug formulation.

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least 72 hours.

  • Infection: Anesthetize the mice and infect them intranasally with the virus.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, this compound alone, Drug B alone, this compound + Drug B).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 12 hours). Administer the compounds orally (e.g., twice daily) for a defined period (e.g., 5 days).

  • Monitoring: Monitor the animals daily for weight loss and clinical signs of disease.

  • Endpoint Analysis: At a predetermined time point (e.g., Day 5 post-infection), euthanize a subset of animals from each group.

    • Collect lung tissue for viral load quantification (e.g., via RT-qPCR or plaque assay).

    • Collect lung tissue for histopathological analysis to assess lung injury.

  • Statistical Analysis: Compare the outcomes (viral load, weight loss, lung injury scores) between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Clinical Trial Considerations

Example Clinical Trial Design: this compound Monotherapy

Based on the BIRCH and OAKTREE Phase 3 trials, a typical study of this compound involves the following parameters:

ParameterDescription
Study Population Non-hospitalized adults with confirmed SARS-CoV-2 infection and risk factors for progression to severe disease.
Intervention This compound 350 mg administered orally twice daily for 5 days.
Comparator Placebo administered orally twice daily for 5 days.
Primary Endpoint COVID-19–related hospitalization or death from any cause by Day 29.
Key Secondary Endpoints Time to symptom alleviation; change in SARS-CoV-2 viral RNA copy number.
Considerations for a Combination Therapy Trial

A clinical trial evaluating this compound in combination with another antiviral would require a more complex design, potentially including:

  • Factorial Design: Arms for placebo, this compound monotherapy, the second antiviral monotherapy, and the combination therapy.

  • Safety Monitoring: Close monitoring for any emergent adverse events that could be specific to the combination.

  • Pharmacokinetic Sub-studies: To confirm that there are no unexpected drug interactions in the target patient population.

Summary and Future Directions

The available preclinical and clinical data suggest that this compound is a promising antiviral with a favorable drug-drug interaction profile, making it a strong candidate for use in combination therapies. The demonstrated increased efficacy with nirmatrelvir in an animal model provides a solid rationale for pursuing this strategy.

Future research should focus on:

  • In vitro and in vivo studies combining this compound with other classes of antivirals.

  • Evaluation of this compound-based combinations against other RNA viruses.

  • Well-designed clinical trials to confirm the safety and efficacy of this compound combination therapy in human populations.

References

Establishing Obeldesivir-Resistant Viral Strains In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1][2] Upon administration, this compound is metabolized to its active triphosphate form, GS-443902, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][3] This mechanism of action is shared with the intravenously administered antiviral drug Remdesivir.[3] Understanding the potential for and mechanisms of viral resistance to this compound is critical for its clinical development and long-term therapeutic efficacy.

These application notes provide a comprehensive overview and detailed protocols for the in vitro generation and characterization of viral strains with reduced susceptibility to this compound. The primary method involves serial passage of the virus in cell culture under escalating concentrations of the drug, mimicking the selective pressure that can lead to the emergence of resistant variants. While studies have indicated a high barrier to resistance for Remdesivir and by extension this compound, in vitro selection can identify potential resistance-associated mutations.

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound against wild-type SARS-CoV-2 variants and the reduced susceptibility observed in a Remdesivir-resistant strain.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineEC50 (µM)Reference
WA1 (Wild-Type)A549-hACE21.9
WA1 (Wild-Type)A549-hACE2-TMPRSS2Mean: 2.29 (Range: 1.43 - 4.17)
Omicron BA.2.86A549-hACE2-TMPRSS20.438
Omicron BF.7A549-hACE2-TMPRSS2Mean Fold Change: 1.24
Omicron HV.1A549-hACE2-TMPRSS23.193

Table 2: Cross-Resistance of a Remdesivir-Resistant SARS-CoV-2 Strain to this compound

Antiviral AgentFold-Change in EC50 vs. Wild-TypeReference
This compound3.4
GS-441524 (Parent Nucleoside)3.1

Experimental Protocols

The following protocols are adapted from established methods for generating and characterizing antiviral resistance in vitro, with specific considerations for this compound.

Protocol 1: Determination of Baseline Viral Susceptibility (EC50 Assay)

This protocol determines the baseline susceptibility of the wild-type virus to this compound, providing a reference point for assessing resistance.

Materials:

  • Host cell line permissive to the virus of interest (e.g., A549-hACE2-TMPRSS2 cells for SARS-CoV-2)

  • Complete cell culture medium

  • Wild-type virus stock of known titer

  • This compound

  • 96-well cell culture plates

  • Reagents for quantifying viral activity (e.g., cell viability assay, plaque assay, or reporter virus system)

Methodology:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. Concentrations should span a wide range to generate a complete dose-response curve (e.g., 0.01 µM to 50 µM).

  • Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the serially diluted this compound to the corresponding wells. Include virus-only (no drug) and cell-only (no virus, no drug) controls.

  • Incubation: Incubate the plates for a duration sufficient to observe a significant cytopathic effect (CPE) or viral replication in the virus-only control wells (typically 48-72 hours).

  • Quantification: Quantify the viral activity in each well using a suitable method.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a nonlinear regression curve.

Protocol 2: Serial Passage for Resistance Selection

This protocol describes the process of selecting for resistant viral variants through continuous culture in the presence of increasing concentrations of this compound.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Wild-type virus stock

  • This compound

  • Cell culture flasks (T-25 or T-75)

Methodology:

  • Initial Infection (Passage 1): Infect a confluent monolayer of host cells in a flask with the wild-type virus at a low MOI in the presence of this compound at a sub-inhibitory concentration (e.g., the EC50 value determined in Protocol 1).

  • Incubation and Monitoring: Incubate the culture and monitor daily for the development of CPE.

  • Virus Harvest: When CPE is evident (e.g., 40-60%), harvest the culture supernatant containing the progeny virus. Clarify the supernatant by low-speed centrifugation to remove cell debris. This is Passage 1 virus.

  • Subsequent Passages: Use an aliquot of the harvested virus from the previous passage to infect a fresh flask of host cells. Gradually increase the concentration of this compound in the culture medium for each subsequent passage. The rate of increase should be guided by the viral fitness and the extent of CPE observed.

  • Parallel Control: In parallel, passage the virus in the absence of this compound to monitor for cell culture-adaptive mutations.

  • Duration: Repeat this cycle for multiple passages. Resistance-associated mutations in coronaviruses have been observed after as few as 9 passages and can be continued for 17 or more.

Protocol 3: Phenotypic and Genotypic Characterization of Resistant Strains

This protocol details the characterization of the viral population that emerges from the serial passage experiment.

Materials:

  • Virus stocks from late-stage passages with reduced susceptibility

  • Wild-type and no-drug passage control virus stocks

  • Reagents for EC50 determination (as in Protocol 1)

  • Reagents for viral RNA extraction and sequencing (Sanger or Next-Generation Sequencing)

Methodology:

  • Plaque Purification (Optional but Recommended): Isolate individual viral clones from the resistant population by plaque assay to ensure a clear link between genotype and phenotype.

  • Confirmation of Resistance: Perform an EC50 determination (as in Protocol 1) on the plaque-purified viral clones or the mixed population from late passages. Calculate the fold-change in resistance (EC50 of mutant virus / EC50 of wild-type virus).

  • Genotypic Analysis:

    • Extract viral RNA from the resistant and control virus stocks.

    • Amplify the gene encoding the drug target (the RdRp, or nsp12 for coronaviruses) using RT-PCR.

    • Sequence the amplified product to identify amino acid substitutions compared to the wild-type and no-drug passage control sequences.

Visualizations

The following diagrams illustrate the metabolic activation pathway of this compound and the experimental workflow for generating resistant viral strains.

Obeldesivir_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral Viral Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Hydrolysis GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Nucleoside Kinase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Nucleotide Kinase GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Nucleotide Kinase RdRp Viral RdRp GS443902->RdRp Inhibits RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Mediates Inhibition Chain Termination RdRp->Inhibition RNA_synthesis->Inhibition

Caption: Metabolic activation pathway of this compound.

Resistance_Workflow Start Start with Wild-Type Virus EC50_WT Determine Baseline EC50 (Protocol 1) Start->EC50_WT Passage_Control Parallel Passage (No Drug Control) Start->Passage_Control Serial_Passage Serial Passage with Escalating This compound Concentrations (Protocol 2) EC50_WT->Serial_Passage Harvest Harvest Virus from Late Passages Serial_Passage->Harvest Characterization Phenotypic & Genotypic Characterization (Protocol 3) Harvest->Characterization EC50_Resistant Determine EC50 of Passaged Virus Characterization->EC50_Resistant Sequencing Sequence RdRp Gene Characterization->Sequencing Analysis Analyze Fold-Change in EC50 and Identify Mutations EC50_Resistant->Analysis Sequencing->Analysis

Caption: Experimental workflow for generating resistant strains.

References

Troubleshooting & Optimization

Technical Support Center: Obeldesivir Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Obeldesivir in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro assays?

A1: this compound (also known as GS-5245) is an oral antiviral prodrug of the nucleoside analog GS-441524.[1] A prodrug is an inactive compound that is converted into an active form in the body. The design of this compound as an isobutyric ester prodrug of GS-441524 is intended to improve its oral bioavailability.[1] Like many small molecule inhibitors, this compound has limited aqueous solubility, which can present challenges in preparing solutions for in vitro experiments, potentially leading to inaccurate dosing and unreliable results.

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an inhibitor of viral RNA-dependent RNA polymerase.[2] After entering the cell, it is metabolized into its active triphosphate form, GS-443902. This active metabolite mimics a natural building block of RNA and is incorporated into the growing viral RNA chain, causing premature termination and thus inhibiting viral replication.

Q3: What are the recommended solvents for dissolving this compound?

A3: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound due to its high solubility in this solvent.[3]

Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. While some robust cell lines can tolerate up to 1% DMSO, a final concentration of 0.5% or less is widely recommended.[4] For sensitive or primary cell lines, the DMSO concentration should ideally be at or below 0.1%. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Data Presentation

The following tables summarize the key physicochemical properties and solubility data for this compound and its parent compound, GS-441524.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₉N₅O₅
Molecular Weight361.35 g/mol
AppearanceWhite to off-white solid
CAS Number2647441-36-7

Table 2: Solubility of this compound and GS-441524

CompoundSolvent/ConditionSolubilityReference
This compound (GS-5245)DMSO250 mg/mL (691.85 mM)
This compound (GS-5245)Aqueous solution at pH 2≥ 40 mg/mL
This compound (GS-5245)Aqueous solution at pH 7≥ 1.0 mg/mL
GS-441524Aqueous solution at pH 2≤ 1 mg/mL
GS-441524Aqueous solution at pH 7≤ 0.07 mg/mL

Note: Ultrasonic treatment may be needed to achieve the maximum solubility in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need 3.61 mg of this compound (Molecular Weight = 361.35 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM solution with 3.61 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for short intervals or gently warm the tube to 37°C to aid dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Recommended): To prevent precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in a small volume of pre-warmed medium to get a 100 µM intermediate solution.

  • Prepare Final Working Solution: Further dilute the intermediate solution into the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM in 1 mL.

  • Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause proteins in the medium to denature.

  • Final DMSO Concentration Check: Ensure the final DMSO concentration in your working solution is below the toxic level for your specific cell line (ideally ≤ 0.1%). For a 1:1000 final dilution from the 10 mM stock, the final DMSO concentration will be 0.1%.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. Insufficient mixing or sonication.Continue to vortex or sonicate the solution. Gentle warming to 37°C can also be applied.
Precipitate forms immediately upon dilution in aqueous media. The compound has poor aqueous solubility and is "crashing out" of the high-concentration organic solvent.Perform serial dilutions. First, create an intermediate dilution in a smaller volume of media before adding it to the final volume. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
Precipitate forms in the cell culture plate during incubation. - Temperature shift: Solubility can decrease when moving from room temperature to 37°C.- Interaction with media components: The compound may interact with salts or proteins in the media over time.- pH shift: The CO₂ environment in the incubator can alter the pH of the media.- Pre-warm the cell culture media to 37°C before adding the compound.- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.- Ensure the media is adequately buffered for the CO₂ concentration in the incubator.
Variability in experimental results. Inconsistent dissolution of this compound, leading to inaccurate concentrations.Always ensure the stock solution is fully dissolved and visually clear before making dilutions. Prepare fresh working solutions for each experiment.

Visualizations

Obeldesivir_Metabolic_Pathway This compound This compound (Prodrug) (GS-5245) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Esterases GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Nucleoside Kinase GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Nucleotide Kinase GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Nucleotide Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Incorporation into viral RNA Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Metabolic activation pathway of this compound.

Troubleshooting_Workflow Start Solubility Issue Encountered Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Precipitation_Dilution Precipitation upon dilution in media? Check_Stock->Precipitation_Dilution Yes Redissolve Action: Re-dissolve stock (vortex, sonicate, warm) Check_Stock->Redissolve No Precipitation_Incubation Precipitation during incubation? Precipitation_Dilution->Precipitation_Incubation No Serial_Dilution Action: Use serial dilution method Precipitation_Dilution->Serial_Dilution Yes Optimize_Conditions Action: Pre-warm media, check media stability Precipitation_Incubation->Optimize_Conditions Yes Redissolve->Check_Stock Resolved Issue Resolved Serial_Dilution->Resolved Optimize_Conditions->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Overcoming poor oral absorption of Obeldesivir in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Obeldesivir. The information addresses common challenges related to its oral absorption and provides detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

This compound (also known as GS-5245 or ATV006) is an orally administered isobutyric ester prodrug of the nucleoside analog GS-441524.[1][2] GS-441524 is the parent nucleoside of Remdesivir and possesses broad-spectrum antiviral activity against various RNA viruses.[1] However, GS-441524 itself has poor oral bioavailability.[3][4] this compound was designed to overcome this limitation by improving the oral absorption of GS-441524.

Q2: How does this compound work?

Following oral administration, this compound is designed to be rapidly and extensively metabolized during first-pass metabolism. Enzymes in the body cleave the isobutyric ester group, releasing the parent nucleoside, GS-441524, into the systemic circulation. Once inside cells, GS-441524 is phosphorylated in a three-step process to its active form, the nucleoside triphosphate GS-443902. This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

Q3: How does the metabolic activation of this compound differ from that of Remdesivir?

This compound and Remdesivir are both prodrugs that ultimately form the same active metabolite, GS-443902. However, their bioactivation pathways are distinct.

  • This compound: An isobutyric ester prodrug of GS-441524, it is designed to increase the oral bioavailability of the parent nucleoside. After oral administration, it is cleaved to GS-441524, which then undergoes intracellular phosphorylation to the active triphosphate form.

  • Remdesivir: A phosphoramidate prodrug of GS-441524, it is administered intravenously due to poor metabolic stability and extensive first-pass metabolism if given orally. Its design allows it to bypass the initial, often rate-limiting, phosphorylation step that GS-441524 must undergo.

Q4: What is the effect of food on the oral absorption of this compound?

In a first-in-human Phase I study, the plasma exposure of GS-441524, the parent nucleoside of this compound, was not significantly altered by food intake.

Troubleshooting Guide

Problem 1: Low or variable plasma concentrations of GS-441524 are observed after oral administration of this compound in our animal model.

Possible Cause 1: Inappropriate vehicle or formulation. The formulation can significantly impact the oral bioavailability of this compound. While designed for improved absorption, the choice of excipients and the physical form of the drug can still influence its dissolution and permeation.

  • Recommendation: Review the formulation strategy. For preclinical studies, solution dosing has been used. In clinical trials, solid tablet formulations have been evaluated. Ensure the formulation is appropriate for the animal species being studied.

Possible Cause 2: Species-specific differences in metabolism. The enzymes responsible for cleaving the ester prodrug and metabolizing GS-441524 can vary between species, leading to differences in bioavailability.

  • Recommendation: Consult published pharmacokinetic data for the specific animal model. The oral bioavailability of GS-441524 from this compound has been shown to vary across species. For example, bioavailability has been reported as 41% in mice, 63.9% in rats, 154% in ferrets, 94% in dogs, and 38% in cynomolgus macaques.

Problem 2: The observed in vivo antiviral efficacy does not correlate with the administered dose of this compound.

Possible Cause 1: Saturation of absorption or metabolic pathways. At higher doses, the transporters or enzymes involved in the absorption and conversion of this compound to GS-441524 may become saturated, leading to a non-linear dose-exposure relationship.

  • Recommendation: Perform a dose-ranging pharmacokinetic study to establish the dose-proportionality in your model. In a Phase I human study, the exposure to GS-441524 increased dose-proportionally in the 100-900 mg dose range.

Possible Cause 2: Inefficient intracellular conversion to the active triphosphate. Even with adequate plasma levels of GS-441524, the intracellular conversion to the active GS-443902 can be a rate-limiting step.

  • Recommendation: If possible, measure the intracellular concentrations of the monophosphate, diphosphate, and triphosphate metabolites in target tissues or peripheral blood mononuclear cells (PBMCs) to assess the efficiency of the phosphorylation cascade. Dose-proportional increases in intracellular GS-443902 have been observed in human PBMCs.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of GS-441524 after Administration of this compound and Remdesivir in Humans.

ParameterThis compound (350 mg BID, oral)Remdesivir (200/100 mg QD, IV)
GS-441524 Cmax (µM) ~11.12~0.50
GS-441524 AUC0-24h Statistically significantly higherLower
GS-443902 (active) Cmax in PBMCs Consistently higherLower
GS-443902 (active) AUC0-24h in PBMCs Consistently higherLower
Data derived from a comparative analysis.

Table 2: Oral Bioavailability of GS-441524 from this compound Across Different Species.

SpeciesOral Bioavailability (%)
Mice41
Rats63.9
Ferrets154
Dogs94
Cynomolgus Macaques38
Data from a patent filing by Gilead Sciences.

Experimental Protocols

Protocol 1: General In Vivo Pharmacokinetic Study in an Animal Model

  • Animal Model: Select the appropriate animal model (e.g., BALB/c mice, ferrets, African green monkeys).

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., gavage). Formulations can include solutions or suspensions.

  • Dosing: Administer a single oral dose of this compound. For dose-proportionality studies, use a range of doses (e.g., 5 and 20 mg/kg in mice).

  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentrations of GS-441524 (and this compound if necessary) in plasma using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Protocol 2: Assessment of Intracellular Active Metabolite Formation

  • Animal Model and Dosing: As described in Protocol 1.

  • Sample Collection: In addition to blood, collect peripheral blood mononuclear cells (PBMCs) or target tissue samples (e.g., lung tissue) at specified time points.

  • Sample Processing: Isolate PBMCs or homogenize tissue samples.

  • Metabolite Extraction: Perform cellular lysis and extraction to isolate intracellular metabolites.

  • Bioanalysis: Use a validated LC-MS/MS method to quantify the intracellular concentrations of GS-441524, its monophosphate, diphosphate, and the active triphosphate (GS-443902).

  • Data Analysis: Correlate the plasma concentrations of GS-441524 with the intracellular concentrations of the active metabolite.

Visualizations

Obeldesivir_Metabolic_Pathway cluster_0 In Vivo cluster_1 Intracellular This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation First-Pass Metabolism (Esterase Cleavage) GS441524_plasma GS-441524 Target_Cell Target Cell Systemic_Circulation->Target_Cell GS441524_cell GS-441524 Target_Cell->GS441524_cell GS_MP GS-441524-MP GS441524_cell->GS_MP Nucleoside Kinase GS_DP GS-441524-DP GS_MP->GS_DP Nucleotide Kinase GS_TP GS-443902 (Active) GS_DP->GS_TP Nucleotide Kinase Viral_Polymerase Viral RdRp Inhibition GS_TP->Viral_Polymerase

Caption: Metabolic activation pathway of orally administered this compound.

Troubleshooting_Workflow Start Start: Low/Variable GS-441524 Plasma Levels Check_Formulation Is the formulation appropriate for the species? Start->Check_Formulation Optimize_Formulation Action: Optimize vehicle/ formulation strategy. Check_Formulation->Optimize_Formulation No Check_Metabolism Are there known species- specific metabolic differences? Check_Formulation->Check_Metabolism Yes Re_evaluate Re-evaluate Experiment Optimize_Formulation->Re_evaluate Consult_PK_Data Action: Consult published PK data for the specific model. Check_Metabolism->Consult_PK_Data No Check_Metabolism->Re_evaluate Yes Consult_PK_Data->Re_evaluate

Caption: Troubleshooting workflow for low plasma exposure of GS-441524.

References

Obeldesivir Technical Support Center: Troubleshooting Stability Issues in Solution and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Obeldesivir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The primary stability concern with this compound is its susceptibility to hydrolysis. This compound is an isobutyric ester prodrug of the nucleoside analog GS-441524. This ester bond can be cleaved, converting this compound to its active parent compound, GS-441524. This hydrolysis is a critical activation step in vivo but can be an unwanted degradation pathway in experimental solutions.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound's stability is pH-dependent. It was selected as a clinical candidate in part due to its favorable stability at both acidic (pH 2) and neutral (pH 7) conditions.[3] However, like many ester-containing compounds, it is expected to be more susceptible to hydrolysis under basic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: Recommendations for storage vary depending on the form of this compound (solid or in solution). Adhering to these conditions is crucial to minimize degradation and ensure the integrity of your experiments.

FormStorage TemperatureDurationLight Conditions
Solid -20°C≥ 4 yearsProtect from light
Stock Solution in DMSO -80°CUp to 6 monthsProtect from light
Stock Solution in DMSO -20°CUp to 1 monthProtect from light

Q4: Can I prepare aqueous working solutions of this compound in advance?

A4: It is highly recommended to prepare fresh aqueous working solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, storing this compound in aqueous buffers for extended periods can lead to significant degradation, impacting the accuracy and reproducibility of your experimental results.

Q5: Is this compound stable in biological matrices like plasma or cell culture media?

A5: No, this compound is not stable in biological matrices. It is designed to be rapidly hydrolyzed to its parent nucleoside, GS-441524, by enzymes present in the intestine, liver, and plasma.[1] Therefore, when conducting experiments in these matrices, it is important to account for this rapid conversion.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in in vitro assays.

This could be due to the degradation of this compound in your experimental solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare working solutions of this compound from a frozen stock immediately before each experiment. Avoid using previously prepared and stored aqueous solutions.

  • Control pH: Ensure the pH of your buffers and media is within a range that minimizes hydrolysis. While stable at neutral pH, extreme basic conditions should be avoided.

  • Minimize Incubation Time: If possible, design your experiments to minimize the time this compound is in an aqueous environment before the assay endpoint.

  • Temperature Control: Keep solutions on ice as much as possible during preparation to slow down potential degradation.

  • Solvent Choice: For long-term storage, DMSO is the recommended solvent. Ensure the DMSO is of high quality and anhydrous, as water content can contribute to hydrolysis over time.

Issue 2: Observing unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).

The appearance of extra peaks often indicates the presence of degradation products.

Troubleshooting Steps:

  • Identify the Degradation Product: The primary degradation product of this compound is its active parent, GS-441524. You can confirm this by running a standard of GS-441524 alongside your sample.

  • Forced Degradation Study: To understand the degradation profile of this compound under your specific experimental conditions, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to generate and identify degradation products.

  • Review Solution Preparation and Storage: Re-evaluate your solution preparation and storage procedures against the recommended guidelines to identify any potential sources of degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and monitor its degradation. Specific parameters may need to be optimized for your equipment and experimental setup.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Sample Preparation: Dilute stock solutions of this compound in the mobile phase or a compatible solvent to the desired concentration.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is critical to ensure that the this compound peak is well-resolved from any degradation products.

Visualizing this compound's Activation and Degradation

The following diagrams illustrate the key pathways related to this compound's function and potential degradation.

Obeldesivir_Activation_Pathway cluster_in_vivo In Vivo Activation This compound This compound (Prodrug) Hydrolysis Hydrolysis (Esterases in intestine, liver, plasma) This compound->Hydrolysis GS441524 GS-441524 (Parent Nucleoside) Hydrolysis->GS441524 Phosphorylation Phosphorylation (Cellular Kinases) GS441524->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite

This compound's intended metabolic activation pathway in the body.

Obeldesivir_Degradation_Workflow start This compound in Solution stress Exposure to Stress Conditions (e.g., pH, Temperature, Light) start->stress degradation Hydrolysis of Ester Bond stress->degradation products Formation of GS-441524 and other potential byproducts degradation->products analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) products->analysis

Workflow for investigating this compound's stability and degradation.

This technical support center provides a starting point for addressing stability issues with this compound. For further, more specific inquiries, consulting the manufacturer's technical datasheets and relevant scientific literature is recommended.

References

Addressing cytotoxicity of Obeldesivir in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Obeldesivir. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to cytotoxicity during in-vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (GS-5245) is an orally bioavailable investigational antiviral drug.[1][2] It is a prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[1] this compound works by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many RNA viruses.[3][4] The active form of the drug, a triphosphate analog, gets incorporated into the growing viral RNA chain, causing premature termination and thus halting viral replication.

Q2: Is this compound expected to be cytotoxic in cell culture?

Generally, this compound is reported to have low cellular cytotoxicity. Studies have shown that in cell lines such as A549-hACE2, Normal Human Bronchial Epithelial (NHBE) cells, and Human Airway Epithelial (HAE) cultures, this compound and its parent nucleoside (GS-441524) did not exhibit significant cytotoxicity at concentrations up to 50 μM.

Q3: Why might I be observing cytotoxicity in my cell culture experiments with this compound?

While this compound itself has a good safety profile in many cell lines, unexpected cytotoxicity can arise from several factors:

  • High Concentrations: Exceeding the recommended concentration range can lead to off-target effects.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to antiviral compounds.

  • Prolonged Exposure: Continuous exposure for extended periods might induce cytotoxic effects not seen in shorter-term assays.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the overall health of the cells can influence their susceptibility to drug-induced stress.

  • Mitochondrial Toxicity: As a nucleoside analog, there is a theoretical potential for off-target effects on mitochondrial DNA polymerase, a known class effect for some nucleoside reverse transcriptase inhibitors (NRTIs). This can lead to mitochondrial dysfunction and subsequent cell death.

Q4: What are the typical CC50 values for this compound?

The 50% cytotoxic concentration (CC50) for this compound has been reported to be greater than 44 μM in a panel of human transformed cell lines and primary human cells after 5 days of treatment. It is important to determine the CC50 in your specific cell line and experimental conditions.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.

Issue 1: High Levels of Cell Death Observed

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Incorrect Drug Concentration Verify all calculations for stock solutions and dilutions. Prepare fresh dilutions from a trusted stock.
High Cell Line Sensitivity Perform a dose-response curve to determine the CC50 of this compound in your specific cell line. If your cell line is particularly sensitive, consider using a more resistant cell line if your experimental design allows.
Prolonged Incubation Time Optimize the incubation period. It may be possible to achieve antiviral efficacy with a shorter exposure time that minimizes cytotoxicity.
Suboptimal Cell Culture Conditions Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Avoid over-confluency. Maintain consistent serum levels in your media, as variations can affect cell health.
Compound Instability Ensure proper storage of this compound according to the manufacturer's instructions. Degradation of the compound could potentially lead to cytotoxic byproducts.
Issue 2: Discrepancy Between Viability and Cytotoxicity Assays

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Different Assay Mechanisms Viability assays (e.g., MTT, which measures metabolic activity) and cytotoxicity assays (e.g., LDH release, which measures membrane integrity) assess different cellular health parameters. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). Use a combination of viability and cytotoxicity assays to get a more comprehensive understanding of the drug's effect. For instance, a decrease in the MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect rather than cell death.
Assay Interference Some compounds can interfere with assay components. For example, a compound might directly reduce the MTT reagent. Run a cell-free control with the compound and the assay reagent to check for direct interference. If interference is suspected, use an alternative assay based on a different principle.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and its parent nucleoside, GS-441524.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound (GS-5245) A549-hACE20.74> 50> 67.5
NHBENot Reported> 50Not Applicable
HAENot ReportedNo measurable cytotoxicityNot Applicable
GS-441524 A549-hACE24.6> 50> 10.8
NHBENot Reported> 50Not Applicable

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the culture medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

This protocol measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • Maximum LDH Release Control: To a set of control wells with untreated cells, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 15-30 minutes at 37°C. This will serve as the maximum LDH release control.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided with the kit and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.

CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Assay Procedure: Equilibrate the plate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle-treated control.

Signaling Pathways and Workflows

Potential Pathway of Nucleoside Analog-Induced Cytotoxicity

Nucleoside analogs like this compound, while designed to target viral polymerases, can sometimes be recognized by host cell polymerases, particularly mitochondrial DNA polymerase gamma (POLG). Inhibition of POLG can lead to mitochondrial DNA depletion, mitochondrial dysfunction, and subsequently trigger apoptosis.

G cluster_0 Cellular Uptake and Activation cluster_1 Mitochondrial Off-Target Effects cluster_2 Apoptosis Induction This compound This compound (Prodrug) GS441524 GS-441524 (Nucleoside) This compound->GS441524 Esterases Active_TP Active Triphosphate (TP) GS441524->Active_TP Cellular Kinases Active_TP_Mito Active TP in Mitochondria Active_TP->Active_TP_Mito Active_TP->Active_TP_Mito POLG Mitochondrial DNA Polymerase Gamma (POLG) Active_TP_Mito->POLG Inhibition mtDNA_Rep mtDNA Replication POLG->mtDNA_Rep Essential for Mito_Dys Mitochondrial Dysfunction mtDNA_Rep->Mito_Dys Impairment leads to Caspase8 Caspase-8 Activation Mito_Dys->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Investigating Cytotoxicity

The following workflow outlines the steps to systematically investigate and characterize the cytotoxicity of this compound in a cell culture model.

G start Start: Observe Unexpected Cytotoxicity dose_response 1. Perform Dose-Response and Time-Course Study start->dose_response cc50 2. Determine CC50 (e.g., MTT, CellTiter-Glo) dose_response->cc50 mechanism 3. Investigate Mechanism of Cell Death cc50->mechanism assays LDH Assay (Necrosis) Caspase Assay (Apoptosis) mechanism->assays mitotox 4. Assess Mitochondrial Toxicity assays->mitotox If apoptosis is indicated conclusion Conclusion: Characterize Cytotoxic Profile assays->conclusion If necrosis is dominant mitotox_assays Measure Mitochondrial Membrane Potential Quantify mtDNA Content mitotox->mitotox_assays mitotox_assays->conclusion

Caption: Workflow for troubleshooting this compound cytotoxicity.

Logical Flow for Troubleshooting Inconsistent Assay Results

This diagram provides a logical approach to troubleshooting when cytotoxicity assay results are inconsistent or unexpected.

G start Inconsistent Results? check_reagents Reagents Expired or Improperly Stored? start->check_reagents check_cells Cell Health or Passage Number Issue? check_reagents->check_cells No re_run Re-run with Fresh Reagents and Healthy Cells check_reagents->re_run Yes check_protocol Deviation from Protocol? check_cells->check_protocol No check_cells->re_run Yes check_interference Compound Interference with Assay? check_protocol->check_interference No check_protocol->re_run Yes check_interference->re_run No alt_assay Use Alternative Assay with Different Principle check_interference->alt_assay Yes

Caption: Troubleshooting logic for inconsistent cytotoxicity assays.

References

Technical Support Center: Optimizing Obeldesivir Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Obeldesivir (GS-5245) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ODV, GS-5245) is an investigational, orally bioavailable antiviral drug. It is a prodrug of the nucleoside analog GS-441524. After oral administration, this compound is rapidly metabolized to GS-441524, which is then taken up by cells and converted into its active triphosphate form, GS-443902.[1][2] This active metabolite acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, thereby preventing the synthesis of new viral RNA.[1][2]

Q2: How does this compound differ from Remdesivir?

A2: Both this compound and Remdesivir (RDV) are prodrugs that ultimately deliver the same active nucleoside triphosphate (GS-443902) to inhibit viral replication. The key difference lies in their administration route. Remdesivir requires intravenous (IV) administration, limiting its use to hospital settings.[3] this compound is designed for effective oral delivery, making it a promising candidate for outpatient treatment. This compound has shown 2- to 7-fold increased oral bioavailability of GS-441524 in multiple animal models compared to administering the parent GS-441524 directly.

Q3: What are the reported efficacious oral dosages in common animal models for SARS-CoV-2?

A3: Efficacious oral dosages vary by animal model. Studies have reported the following:

  • Mouse (BALB/c): 10 mg/kg twice daily (BID) reduced infectious lung viral loads and ameliorated pathophysiological effects. Dose-ranging studies have evaluated 3, 10, and 30 mg/kg BID.

  • Ferret: 20 mg/kg once daily (QD) significantly reduced nasal infectious viral titers and prevented transmission.

  • African Green Monkey (AGM): 60 mg/kg once daily (QD) significantly reduced viral loads in bronchoalveolar lavage and multiple respiratory tissues.

Q4: What is the target plasma exposure of GS-441524 that correlates with efficacy?

A4: The efficacy of this compound is linked to the plasma exposure (Area Under the Curve, AUC) of its metabolite, GS-441524. Efficacious exposures (AUC0-24h) have been estimated as:

  • Mouse: 36 µM·h

  • Ferret: 98 µM·h

  • African Green Monkey: 111 µM·h These preclinical exposure targets were used to support the selection of the 350 mg twice-daily dose for Phase 3 clinical trials in humans.

Troubleshooting Guides

Q1: I am not observing the expected reduction in viral load. What are the potential issues?

A1: If you are not seeing the expected efficacy, consider the following factors:

  • Timing of Treatment Initiation: Efficacy can be highly dependent on when treatment is started. In mouse models of SARS-CoV and MERS-CoV, early therapeutic intervention (e.g., 12 hours post-infection) provided the most significant protection against weight loss and viral replication. Delaying treatment to 24 hours post-infection resulted in reduced efficacy.

  • Dosage: Efficacy is dose-dependent. A dose-ranging study in mice showed that 30 mg/kg provided stronger protection than 10 mg/kg or 3 mg/kg. Ensure your selected dose is appropriate for your model and the targeted level of viral inhibition. Suboptimal doses may provide little to no protection.

  • Drug Formulation and Administration: this compound is an oral prodrug. Ensure the formulation used provides adequate bioavailability. Issues with gavage technique or animal stress can affect absorption. The search results primarily describe dosing with the drug diluted in a vehicle.

  • Viral Strain and Animal Model: The specific virus strain and animal model can impact outcomes. For example, studies have used mouse-adapted strains like SARS-CoV-2 MA10 in BALB/c mice or K18-hACE2 mice for different models of pathogenesis. Ensure your experimental setup aligns with established, effective protocols.

Q2: My pharmacokinetic (PK) data shows high variability or lower-than-expected plasma levels of GS-441524. What should I check?

A2: Variability in PK data can undermine the interpretation of efficacy studies. Consider these points:

  • Fasting State: While human studies indicated that food intake did not significantly alter plasma exposure of GS-441524, the fasting state of animals prior to dosing can be a source of variability. Standardize the feeding schedule relative to drug administration.

  • Metabolism Differences: Be aware that the metabolism of this compound and the resulting GS-441524 exposure can differ between species. The daily systemic exposure of GS-441524 following a 30 mg/kg oral dose of this compound ranged from 81-108 μM·h across different mouse strains.

  • Sample Collection and Processing: Ensure that blood sampling times are appropriate to capture the peak concentration (Cmax) and the overall AUC. In humans, maximum plasma concentrations of GS-441524 were achieved rapidly (0.75-1.5 hours). Improper sample handling or processing can lead to degradation of the analyte.

Q3: Can this compound be used in combination with other antivirals?

A3: Yes, preclinical studies suggest a benefit. Combination therapy with this compound (GS-5245) and nirmatrelvir (the active component of Paxlovid) resulted in increased efficacy against SARS-CoV-2 replication in mice compared to either agent alone. When considering combination therapy, it may be possible to use suboptimal doses of each agent to achieve a significant antiviral effect.

Quantitative Data Summary

Table 1: Efficacious Oral Dosages of this compound in SARS-CoV-2 Animal Models

Animal ModelDosageDosing RegimenTime of Initiation (post-infection)Key Efficacy OutcomePlasma GS-441524 Exposure (AUC0-24h)Citation
Mouse (pathogenic model)10 mg/kgTwice Daily (BID)12 hours2.8 log₁₀ pfu/g reduction in lung viral load36 µM·h
Ferret (asymptomatic model)20 mg/kgOnce Daily (QD)12 hours>3.3 log₁₀ pfu/mL reduction in nasal viral titers; prevented transmission98 µM·h
African Green Monkey60 mg/kgOnce Daily (QD)8 hoursSignificant reduction in viral loads in BAL and respiratory tissues111 µM·h

Experimental Protocols

Key Experiment: Therapeutic Efficacy Study in a Mouse Model of SARS-CoV-2

This protocol is a summary of the methodology described in studies evaluating this compound in BALB/c mice infected with a mouse-adapted SARS-CoV-2 strain (e.g., MA10).

  • Animal Model: Use of BALB/c mice. All animal studies must be performed in accordance with institutional IACUC protocols.

  • Virus Inoculation: Mice are anesthetized and intranasally inoculated with a specified dose of the virus (e.g., 1x10⁴ Plaque Forming Units, PFU).

  • Drug Formulation: this compound (GS-5245) is diluted in a suitable vehicle for oral administration.

  • Treatment Administration:

    • Therapy is initiated at a specific time point post-infection (e.g., 12 hours).

    • Mice are dosed orally twice daily (BID) with the vehicle control or specified doses of this compound (e.g., 3, 10, or 30 mg/kg).

    • Treatment continues for a defined duration (e.g., through 4 days post-infection).

  • Monitoring and Endpoints:

    • Clinical Signs: Monitor mice daily for signs of disease, including weight loss.

    • Viral Load: At the study endpoint (e.g., 4 days post-infection), euthanize animals and collect lung tissue to quantify viral replication via plaque assay (PFU/g of tissue).

    • Lung Pathology: Assess gross lung pathology (e.g., discoloration) and perform histopathology to score for acute lung injury (ALI).

    • Pulmonary Function: Measure pulmonary function as an additional metric for disease severity.

Mandatory Visualizations

Obeldesivir_Mechanism_of_Action cluster_host_cell Host Cell GS441524 GS-441524 (Parent Nucleoside) GS443902 GS-443902 (Active Triphosphate) GS441524->GS443902 Host Kinases RdRp Viral RdRp GS443902->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition RdRp->Inhibition ODV This compound (Oral Prodrug) ODV->GS441524 Metabolism (pre-systemic) Inhibition->Replication Blocked Animal_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization & Baseline Measurements Infection 2. Viral Inoculation Acclimatization->Infection Grouping 3. Group Assignment (Vehicle vs. This compound) Infection->Grouping Dosing 4. Treatment Administration (e.g., 12 hpi, BID) Grouping->Dosing Monitoring 5. Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint 6. Endpoint Sample Collection (e.g., Lung Tissue, Blood) Monitoring->Endpoint At study end Analysis 7. Data Analysis (Viral Titers, Pathology, PK) Endpoint->Analysis

References

Technical Support Center: Off-Target Effects of Obeldesivir in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obeldesivir in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its relationship to potential off-target effects?

A1: this compound (GS-5245) is an oral prodrug of the nucleoside analog GS-441524.[1] Following administration, this compound is metabolized to GS-441524, which is the same parent nucleoside as for the antiviral drug Remdesivir.[1] In target cells, GS-441524 is further metabolized into its active triphosphate form, GS-443902. This active metabolite acts as an ATP analog and is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.[2][3]

Given that this compound shares its active metabolite with Remdesivir, the potential for off-target effects is largely determined by the selectivity of GS-441524 and its phosphorylated metabolites for viral versus host cellular components.

Q2: Has this compound or its metabolites been screened for off-target binding to other cellular proteins?

A2: Yes, a comprehensive off-target screening was performed on GS-441524, the parent nucleoside of this compound. In a panel of 87 targets, including various receptors, ion channels, transporters, and enzymes, GS-441524 showed no detectable interaction at a concentration of 10 μM. This suggests a low probability of off-target effects mediated by direct binding to these common cellular proteins.

Q3: What is the potential for this compound's active metabolite to inhibit human DNA and RNA polymerases?

A3: The active triphosphate metabolite of this compound, GS-443902, has been evaluated for its ability to be incorporated by human mitochondrial DNA and RNA polymerases. The results indicate that GS-443902 is a poor substrate for these human polymerases.[4] This high degree of selectivity for the viral RdRp over human polymerases minimizes the risk of off-target effects related to the inhibition of host nucleic acid synthesis.

Q4: What level of cytotoxicity has been observed with this compound in cellular models?

A4: this compound and its parent nucleoside, GS-441524, have demonstrated low cellular cytotoxicity in various human cell lines and primary cells. The 50% cytotoxic concentration (CC50) values are generally high, indicating a wide therapeutic window. For instance, in one study, the CC50 values for Remdesivir, which shares the same active metabolite, ranged from 1.7 to >20 μM in a variety of human cells.

Q5: Does this compound induce mitochondrial toxicity?

A5: Studies on Remdesivir, which generates the same active metabolite as this compound, have shown a low potential for mitochondrial toxicity. The active triphosphate metabolite, GS-443902, is not significantly incorporated by human mitochondrial DNA or RNA polymerases. Furthermore, no significant effects on mitochondrial respiration or mitochondrial protein synthesis have been observed at high concentrations.

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity observed in our cell line treated with this compound.

  • Possible Cause 1: Cell line sensitivity.

    • Troubleshooting Step: Different cell lines can exhibit varying sensitivities to antiviral compounds. It is recommended to perform a dose-response curve to determine the CC50 of this compound in your specific cell line. Compare your results with the published data in the tables below.

  • Possible Cause 2: Off-target effects in a specific cellular context.

    • Troubleshooting Step: While broad off-target screening has shown low reactivity, your cell line may have a unique protein expression profile. Consider performing a mitochondrial stress test to assess for mitochondrial dysfunction. If mitochondrial toxicity is suspected, refer to the experimental protocols below.

  • Possible Cause 3: Compound stability and degradation.

    • Troubleshooting Step: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Issue 2: Inconsistent antiviral efficacy at non-toxic concentrations.

  • Possible Cause 1: Inefficient metabolic activation.

    • Troubleshooting Step: The conversion of this compound to its active triphosphate form is dependent on cellular kinases. The expression and activity of these kinases can vary between cell types. You may need to use a higher concentration of this compound in cell lines with less efficient metabolic activation.

  • Possible Cause 2: High cell confluence.

    • Troubleshooting Step: Cell density can affect drug uptake and metabolism. Ensure that you are seeding cells at a consistent and appropriate density for your antiviral assays.

Quantitative Data Summary

Table 1: Cytotoxicity of Remdesivir (parent drug of this compound's active metabolite) in Various Human Cell Lines

Cell LineCell TypeExposure Time (days)CC50 (μM)
MT-4Human T-cell leukemia51.7
HepG2Human liver carcinoma14>20
A549Human lung carcinoma14>20
Primary Human HepatocytesPrimary cells55.5

Data adapted from a study on Remdesivir, which shares the same active metabolite as this compound.

Table 2: Selectivity of GS-443902 (Active Metabolite) for Viral RdRp over Human Polymerases

PolymeraseRate of Incorporation (% of natural nucleotide)
Human Mitochondrial DNA Polymerase γ0%
Human Mitochondrial RNA Polymerase5.8% ± 1.4%

Data represents the relative rate of incorporation of GS-443902 compared to the natural nucleotide.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Mitochondrial Toxicity Assessment using Seahorse XF Cell Mito Stress Test

This protocol assesses the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Cell line of interest

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell line and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound for the desired duration.

  • Prior to the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of the mitochondrial inhibitors.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Obeldesivir_Metabolic_Pathway This compound This compound (GS-5245) (Oral Prodrug) GS441524 GS-441524 (Parent Nucleoside) This compound->GS441524 Esterases GS441524_MP GS-441524-MP (Monophosphate) GS441524->GS441524_MP Cellular Kinases GS441524_DP GS-441524-DP (Diphosphate) GS441524_MP->GS441524_DP Cellular Kinases GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->Viral_RdRp Inhibition Inhibition of Viral RNA Synthesis Viral_RdRp->Inhibition

Caption: Metabolic activation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_CC50 Determine CC50 in your cell line Start->Check_CC50 Mito_Stress_Test Perform Mitochondrial Stress Test Start->Mito_Stress_Test Check_Compound Check compound stability and prepare fresh dilutions Start->Check_Compound Compare_Data Compare with published data Check_CC50->Compare_Data Result_High_Sensitivity High cell line sensitivity Compare_Data->Result_High_Sensitivity If CC50 is lower Result_Mito_Tox Potential mitochondrial toxicity Mito_Stress_Test->Result_Mito_Tox If abnormal OCR Result_Compound_Issue Compound degradation issue Check_Compound->Result_Compound_Issue If issue persists with old stock

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Managing Obeldesivir degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Obeldesivir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing this compound degradation during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during sample preparation?

A1: this compound (GS-5245) is an isobutyric ester prodrug of the antiviral nucleoside analog GS-441524.[1] This ester linkage is intentionally designed to be cleaved by enzymes in the body to release the active drug. However, these same enzymes, known as carboxylesterases, are also present in biological samples like plasma and tissue homogenates, leading to rapid hydrolysis of this compound to GS-441524 ex vivo during sample collection, handling, and preparation.[2][3]

Q2: What is the primary degradation pathway of this compound?

A2: The primary degradation pathway of this compound is the enzymatic hydrolysis of its isobutyric ester bond, yielding the active metabolite GS-441524 and isobutyric acid. This reaction is primarily catalyzed by carboxyesterases found in various tissues and biological fluids.

Q3: How can I prevent the degradation of this compound in my samples?

A3: To prevent the degradation of this compound, it is crucial to inhibit the activity of esterases immediately upon sample collection. This can be achieved by:

  • Using esterase inhibitors: Adding a broad-spectrum esterase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to your sample collection tubes is a common strategy.[2]

  • Controlling temperature: Keeping samples on wet ice or at 4°C during processing and storing them at -70°C or lower can significantly reduce enzymatic activity.

  • Rapid processing: Minimizing the time between sample collection and analysis or freezing is essential.

Q4: What is the impact of pH on this compound stability?

A4: this compound exhibits pH-dependent stability. It is more stable in acidic conditions (pH 2) and less stable as the pH increases.[2] Therefore, maintaining a slightly acidic pH during sample extraction and analysis can help minimize chemical hydrolysis. Some analytical methods utilize formic acid-treated plasma to improve the stability of related compounds like Remdesivir and its metabolites.

Q5: How many freeze-thaw cycles can my samples containing this compound undergo?

A5: While specific data on this compound is limited, repeated freeze-thaw cycles can negatively impact the stability of various analytes in plasma and serum. It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use vials after the initial processing is highly recommended to maintain sample integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations Enzymatic degradation: Rapid hydrolysis by esterases in the sample.1. Ensure immediate and thorough mixing of blood samples with an appropriate esterase inhibitor upon collection. 2. Maintain samples at low temperatures (on ice or at 4°C) throughout the handling and processing steps. 3. Process samples as quickly as possible.
Improper sample storage: Storage at temperatures that do not sufficiently inhibit enzymatic activity.1. Store plasma and tissue homogenate samples at -70°C or lower for long-term storage. 2. Avoid repeated freeze-thaw cycles by aliquoting samples.
High variability in this compound concentrations between replicates Inconsistent sample handling: Differences in the time between collection and processing, or temperature variations.1. Standardize the entire sample handling workflow, from collection to extraction. 2. Ensure all samples are treated identically regarding time, temperature, and addition of inhibitors.
Incomplete inhibition of esterases: Insufficient concentration or uneven distribution of the esterase inhibitor.1. Optimize the concentration of the esterase inhibitor. 2. Ensure vigorous mixing of the sample with the inhibitor immediately after collection.
GS-441524 detected, but no this compound Complete degradation of this compound: The prodrug has been entirely converted to its active metabolite.1. This may be expected depending on the experimental design (e.g., in vivo studies after oral administration). 2. For in vitro studies or to confirm the presence of the prodrug, re-evaluate the sample collection and handling procedures to minimize degradation from the point of collection.

Experimental Protocols & Data

This compound Stability in Different Conditions
ConditionMatrixStabilityReference
pH 2 Aqueous SolutionExcellent
pH 7 Aqueous SolutionGood
Plasma (without esterase inhibitor) Human, Cynomolgus MonkeyUnstable
Plasma (with esterase inhibitor) -More stable (specific data needed)
Long-term Storage Formic Acid-Treated PlasmaStable for 392 days at -70°C (for related compounds)
Sample Preparation Protocol for LC-MS/MS Analysis of this compound and GS-441524 in Plasma

This protocol is a general guideline and may require optimization for specific experimental needs.

  • Sample Collection:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., PMSF).

    • Immediately place the collected blood on wet ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at approximately 1700-1800 x g for 10 minutes at 4°C.

    • Transfer the plasma supernatant to clean polypropylene tubes.

  • Protein Precipitation:

    • To 50 µL of plasma, add 75 µL of methanol containing the internal standard.

    • Add 5 µL of 1 M ZnSO4.

    • Vortex the mixture for 15 seconds.

    • Incubate at 4°C for 10 minutes.

    • Centrifuge at 18,000 x g for 10 minutes.

  • Sample Analysis:

    • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

Visualizations

Obeldesivir_Degradation_Pathway This compound This compound (Prodrug) GS441524 GS-441524 (Active Metabolite) This compound->GS441524 Carboxyesterases (Hydrolysis) IsobutyricAcid Isobutyric Acid This compound->IsobutyricAcid

Caption: Enzymatic hydrolysis of this compound to its active metabolite GS-441524.

Troubleshooting_Workflow Start Low/Variable this compound Concentrations Detected CheckInhibitor Was an esterase inhibitor used? Start->CheckInhibitor CheckTemp Were samples kept on ice/4°C? CheckInhibitor->CheckTemp Yes SolutionInhibitor Implement immediate addition of esterase inhibitor. CheckInhibitor->SolutionInhibitor No CheckTime Was processing time minimized? CheckTemp->CheckTime Yes SolutionTemp Maintain cold chain throughout sample handling. CheckTemp->SolutionTemp No CheckStorage Were samples stored at -70°C or below? CheckTime->CheckStorage Yes SolutionTime Standardize and minimize processing time. CheckTime->SolutionTime No SolutionStorage Ensure proper long-term storage conditions. CheckStorage->SolutionStorage No End Re-analyze Samples CheckStorage->End Yes SolutionInhibitor->CheckTemp SolutionTemp->CheckTime SolutionTime->CheckStorage SolutionStorage->End

Caption: Troubleshooting workflow for low or variable this compound concentrations.

Sample_Preparation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (at 4°C) cluster_analysis Analysis & Storage CollectBlood 1. Collect blood with anticoagulant & esterase inhibitor Chill 2. Immediately place on wet ice CollectBlood->Chill Centrifuge 3. Centrifuge to separate plasma Chill->Centrifuge Precipitate 4. Protein precipitation with Methanol/ZnSO4 Centrifuge->Precipitate Centrifuge2 5. Centrifuge to pellet protein Precipitate->Centrifuge2 Analyze 6. Analyze supernatant by LC-MS/MS Centrifuge2->Analyze Store 7. Store aliquots at ≤ -70°C Centrifuge2->Store

References

Validation & Comparative

Obeldesivir vs. Remdesivir: A Comparative In Vitro Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Obeldesivir (GS-5245) and Remdesivir (GS-5734), two antiviral prodrugs developed to combat RNA viruses, most notably SARS-CoV-2. Both compounds are converted intracellularly to the same active nucleoside triphosphate analog, GS-443902, which functions as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This document summarizes key experimental data, details the methodologies employed in these studies, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding.

Quantitative Data Summary

The in vitro antiviral activities of this compound and Remdesivir have been evaluated across various cell lines, including A549-hACE2 (human lung adenocarcinoma cells expressing ACE2), Vero E6 (African green monkey kidney cells), Calu-3 (human lung adenocarcinoma cells), and primary human airway epithelial (HAE) cells. The half-maximal effective concentration (EC50), a measure of drug potency, is a key metric in these studies.

Cell LineVirusThis compound (GS-5245) EC50 (µM)Remdesivir (GS-5734) EC50 (µM)Reference
A549-hACE2 SARS-CoV-2 WA/10.740.19[1]
A549-hACE2-TMPRSS2 SARS-CoV-2 Omicron Variants (mean)0.438 - 3.1930.0218 - 0.155[2]
LLC-MK2 HCoV-NL630.620.49[1]
NHBE SARS-CoV-2 FlucNot directly provided for this compound, but a related oral prodrug (GS-621763) showed an EC50 of 0.125 µM0.0371[3]
Calu-3 MERS-CoVA related oral prodrug (GS-621763) showed an EC50 of 0.74 µM0.16[4]
Vero E6 SARS-CoV-2In some studies, Remdesivir and its parent nucleoside (GS-441524) showed similar potency.0.77
Primary HAE Cells SARS-CoV / MERS-CoVThe parent nucleoside (GS-441524) had EC50 values of 0.18 µM and 0.86 µM, respectively.~0.07

Note: this compound is a prodrug of GS-441524. Some studies report the EC50 of the parent nucleoside, which is rapidly released from this compound. The improved potency of this compound compared to its parent nucleoside in some cell culture assessments is attributed to its enhanced permeability. Remdesivir generally exhibits lower EC50 values, indicating higher potency in most in vitro assays.

Mechanism of Action and Metabolic Activation

Both this compound and Remdesivir are prodrugs designed to deliver the active antiviral agent, GS-443902, into the cell. However, they employ different metabolic activation pathways. Remdesivir is a phosphoramidate prodrug that is intracellularly converted to its monophosphate form, bypassing the initial, often rate-limiting, phosphorylation step. This compound, an ester prodrug, is designed for oral bioavailability and is rapidly cleaved to its parent nucleoside, GS-441524, which then undergoes intracellular phosphorylation to form the active triphosphate.

G cluster_0 This compound (Oral) cluster_1 Remdesivir (Intravenous) This compound This compound (GS-5245) gs441524 GS-441524 (Parent Nucleoside) This compound->gs441524 Esterases gs441524_mp GS-441524-MP gs441524->gs441524_mp Nucleoside Kinases gs441524_dp GS-441524-DP gs441524_mp->gs441524_dp Nucleotide Kinases active_tp_o GS-443902 (Active Triphosphate) gs441524_dp->active_tp_o Nucleotide Kinases inhibition Viral RdRp active_tp_o->inhibition Inhibits remdesivir Remdesivir (GS-5734) alanine_metabolite Alanine Metabolite remdesivir->alanine_metabolite Carboxylesterase 1 Cathepsin A rem_mp GS-441524-MP alanine_metabolite->rem_mp HINT1 rem_dp GS-441524-DP rem_mp->rem_dp Nucleotide Kinases active_tp_r GS-443902 (Active Triphosphate) rem_dp->active_tp_r Nucleotide Kinases active_tp_r->inhibition Inhibits

Metabolic activation pathways of this compound and Remdesivir.

Experimental Protocols

The following are generalized experimental protocols based on published in vitro studies comparing this compound and Remdesivir.

Cell Lines and Culture
  • A549-hACE2-TMPRSS2 Cells: Human lung carcinoma cells engineered to overexpress angiotensin-converting enzyme 2 (ACE2) and transmembrane protease, serine 2 (TMPRSS2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Vero E6 Cells: African green monkey kidney epithelial cells were maintained in DMEM with 10% FBS and antibiotics.

  • Calu-3 Cells: Human lung adenocarcinoma cells were cultured in Minimum Essential Medium (MEM) supplemented with 20% FBS, non-essential amino acids, and antibiotics.

  • Primary Human Airway Epithelial (HAE) Cells: Differentiated at an air-liquid interface in a specialized medium.

Virus Strains and Infection
  • SARS-CoV-2 isolates, including the ancestral WA1 strain and various Omicron variants, were used.

  • Cells were seeded in 96-well plates and infected with the virus at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 0.5.

Antiviral Activity Assay

A common method to determine the in vitro efficacy is the anti-nucleoprotein enzyme-linked immunosorbent assay (ELISA).

  • Cell Seeding: Cells are seeded into 96-well plates and incubated overnight.

  • Compound Addition: The medium is replaced with a medium containing 2% FBS and serial dilutions of this compound or Remdesivir.

  • Infection: Immediately after compound addition, cells are infected with the SARS-CoV-2 variant.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C with 5% CO2.

  • Quantification of Viral Replication:

    • The cells are fixed and permeabilized.

    • An anti-nucleoprotein antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A substrate is added to develop a colorimetric signal, which is proportional to the amount of viral nucleoprotein.

    • The absorbance is read using a plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves using non-linear regression analysis.

G start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_addition Add serial dilutions of This compound or Remdesivir incubation1->compound_addition infection Infect cells with SARS-CoV-2 compound_addition->infection incubation2 Incubate for 72 hours infection->incubation2 elisa Perform anti-nucleoprotein ELISA incubation2->elisa data_analysis Calculate EC50 values elisa->data_analysis end End data_analysis->end

Generalized workflow for in vitro antiviral activity assay.
Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to cell death, cytotoxicity assays are performed in parallel. This is often done using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. The 50% cytotoxic concentration (CC50) is then determined.

Conclusion

Both this compound and Remdesivir, through their common active metabolite GS-443902, are potent inhibitors of SARS-CoV-2 replication in vitro. Remdesivir consistently demonstrates higher potency (lower EC50 values) in various cell culture models. This compound's design as an oral prodrug offers a significant advantage in terms of administration. The choice between these antivirals in a clinical setting would depend on various factors, including the route of administration, the severity of the disease, and the patient's specific circumstances. The data presented in this guide provides a foundational in vitro comparison to inform further research and development in the field of antiviral therapeutics.

References

Head-to-Head Comparison of Obeldesivir and Other Oral Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the investigational oral antiviral Obeldesivir (GS-5245) against other prominent oral antivirals for the treatment of respiratory viral infections, including SARS-CoV-2, influenza, and respiratory syncytial virus (RSV). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform ongoing research and development efforts.

Executive Summary

This compound, a prodrug of the nucleoside analog GS-441524, has demonstrated broad-spectrum antiviral activity in preclinical studies. Its mechanism of action, targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp), is a key area of interest. This guide compares this compound's performance characteristics with leading oral antivirals: Paxlovid (Nirmatrelvir/Ritonavir) and Molnupiravir for SARS-CoV-2; Oseltamivir and Baloxavir marboxil for influenza; and Ziresovir for RSV. The comparison focuses on their mechanisms of action, in vitro efficacy, resistance profiles, and available clinical data.

Mechanism of Action

The targeted viral pathways for each antiviral are distinct, influencing their spectrum of activity and potential for resistance.

RNA-Dependent RNA Polymerase (RdRp) Inhibitors

This compound and Molnupiravir both target the viral RdRp, but through different mechanisms.

  • This compound: As a nucleoside analog, this compound is intracellularly converted to its active triphosphate form, which is incorporated into the nascent viral RNA chain by the RdRp. This leads to chain termination, halting viral replication.[1]

  • Molnupiravir: This drug is also a nucleoside analog that is incorporated into the viral RNA. However, it does not cause immediate chain termination. Instead, it induces mutations in the viral genome through a process called "error catastrophe," leading to the production of non-viable virus particles.[2][3][4]

RdRp_Inhibition cluster_virus Viral Replication Cycle cluster_drugs Drug Intervention Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Blocks Elongation Error_Catastrophe Error Catastrophe (Lethal Mutagenesis) RdRp->Error_Catastrophe Induces Mutations Obeldesivir_TP This compound (Active Triphosphate) Obeldesivir_TP->RdRp Incorporation Molnupiravir_TP Molnupiravir (Active Triphosphate) Molnupiravir_TP->RdRp Incorporation

Mechanism of RdRp Inhibitors

Protease Inhibitor

  • Paxlovid (Nirmatrelvir): Nirmatrelvir is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into functional proteins required for viral replication.[5] Ritonavir is co-administered to inhibit the metabolism of nirmatrelvir, thereby increasing its concentration and duration of action.

Protease_Inhibition cluster_virus Viral Protein Processing cluster_drug Drug Intervention Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Substrate Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Inhibition Inhibition of Cleavage Mpro->Inhibition Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Binds to Active Site

Mechanism of Protease Inhibition

Influenza-Specific Inhibitors
  • Oseltamivir: This is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, Oseltamivir prevents the virus from spreading.

  • Baloxavir marboxil: This drug inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for the initiation of viral mRNA synthesis.

Influenza_Inhibitors cluster_oseltamivir Neuraminidase Inhibition (Oseltamivir) cluster_baloxavir Endonuclease Inhibition (Baloxavir) Budding_Virion Budding Virion Host_Cell Host Cell Surface Budding_Virion->Host_Cell Attached via Sialic Acid Neuraminidase Neuraminidase Budding_Virion->Neuraminidase Release Virion Release Neuraminidase->Release Cleaves Sialic Acid Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits Host_mRNA Host Pre-mRNA PA_Endonuclease PA Endonuclease Host_mRNA->PA_Endonuclease 'Cap-Snatching' Capped_Primer 'Capped' RNA Primer PA_Endonuclease->Capped_Primer Viral_mRNA_Synth Viral mRNA Synthesis Capped_Primer->Viral_mRNA_Synth Baloxavir Baloxavir Acid Baloxavir->PA_Endonuclease Inhibits

Mechanisms of Influenza Inhibitors

RSV Fusion Inhibitor

  • Ziresovir: This small molecule inhibitor targets the RSV fusion (F) protein, a glycoprotein on the surface of the virus that is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. Ziresovir stabilizes the F protein in its prefusion conformation, preventing the conformational changes required for membrane fusion.

RSV_Fusion_Inhibition cluster_fusion RSV Entry cluster_drug Drug Intervention Prefusion_F Prefusion F Protein Postfusion_F Postfusion F Protein Prefusion_F->Postfusion_F Conformational Change Stabilization Stabilization of Prefusion State Prefusion_F->Stabilization Membrane_Fusion Membrane Fusion Postfusion_F->Membrane_Fusion Ziresovir Ziresovir Ziresovir->Prefusion_F Binds to

Mechanism of RSV Fusion Inhibition

In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of this compound and comparator antivirals against their respective target viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

SARS-CoV-2 Antivirals
DrugVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (GS-5245) SARS-CoV-2 WA1A549-hACE20.74>10>13.5
Paxlovid (Nirmatrelvir) SARS-CoV-2 WA1VeroE6-Pgp-KO0.15>100>667
Molnupiravir (EIDD-2801) SARS-CoV-2Vero0.37.725.7
Calu-30.08--
Influenza Antivirals
DrugVirus StrainCell LineEC50/IC50 (nM)CC50 (µM)Selectivity Index (SI)
Oseltamivir Carboxylate A(H1N1)pdm09MDCK100>100>1000
A(H3N2)MDCK420>100>238
Baloxavir Acid A(H1N1)pdm09MDCK0.4828.7959,979
A(H3N2)MDCK19.5528.791,473
RSV Antivirals
DrugVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (GS-5245) RSV A & B clinical isolatesHEp-20.20-0.66>10>15-50
Ziresovir RSV Long strainHEp-20.003>10>3333

Resistance Profiles

The emergence of drug-resistant viral strains is a significant concern for all antiviral therapies. The mechanism of action of each drug class influences the genetic barrier to resistance.

  • This compound: Resistance selection studies against RSV have identified a single amino acid substitution (I777L) in the L polymerase, which resulted in a modest 3.3-3.8-fold reduction in susceptibility, suggesting a high barrier to resistance development.

  • Paxlovid (Nirmatrelvir): Mutations in the Mpro gene can confer resistance. Key mutations identified in vitro include E166V, L27V, N142S, A173V, and Y154N. However, these mutations can sometimes come at a fitness cost to the virus.

  • Molnupiravir: Due to its mechanism of inducing random mutations throughout the viral genome, Molnupiravir is thought to have a high barrier to resistance. While some mutations in the RdRp have been observed after treatment, their clinical significance in conferring resistance is still under investigation.

  • Oseltamivir: Resistance is primarily associated with mutations in the neuraminidase gene. The H274Y mutation in N1 subtypes and R292K and E119V in N2 subtypes are well-characterized resistance mutations.

  • Baloxavir marboxil: Resistance is associated with amino acid substitutions in the PA protein, most notably at residue I38 (e.g., I38T/L/F). These mutations can lead to a significant reduction in susceptibility.

  • Ziresovir: Resistance to Ziresovir has been associated with mutations in the F protein. In a phase 2 trial, resistance-associated mutations were detected in some patients, but there was no correlation with viral rebound.

Experimental Protocols

This section provides an overview of the methodologies for key in vitro assays cited in this guide.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.

Plaque_Reduction_Assay Start Start Cell_Seeding Seed susceptible cells (e.g., Vero E6, MDCK) in multi-well plates Start->Cell_Seeding Incubate_24h Incubate for 24h to form a monolayer Cell_Seeding->Incubate_24h Drug_Dilution Prepare serial dilutions of the antiviral compound Incubate_24h->Drug_Dilution Infection Infect cell monolayers with a known titer of virus in the presence of the drug Drug_Dilution->Infection Incubate_1h Incubate for 1h (adsorption period) Infection->Incubate_1h Overlay Remove inoculum and add a semi-solid overlay medium containing the drug Incubate_1h->Overlay Incubate_Days Incubate for 2-3 days to allow plaque formation Overlay->Incubate_Days Fix_Stain Fix cells and stain with crystal violet Incubate_Days->Fix_Stain Count_Plaques Count plaques and calculate the percentage of plaque reduction Fix_Stain->Count_Plaques Calculate_EC50 Determine EC50 value Count_Plaques->Calculate_EC50

Workflow for a Plaque Reduction Assay

Detailed Steps:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.

  • Infection: Infect the cell monolayers with a standardized amount of virus in the presence of the various concentrations of the test compound.

  • Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentrations. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Visualization: The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to an untreated virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density.

  • Compound Treatment: After the cells have adhered, they are treated with serial dilutions of the test compound.

  • Incubation: The plate is incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC50 value is calculated from the dose-response curve.

Conclusion

This compound shows promise as a broad-spectrum oral antiviral with a high barrier to resistance. Its efficacy against SARS-CoV-2 and RSV in preclinical models is encouraging. Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety profile against other approved oral antivirals. The distinct mechanisms of action of these antivirals offer potential for combination therapies to enhance efficacy and mitigate the development of resistance. This guide serves as a foundational resource for researchers to navigate the evolving landscape of oral antiviral therapeutics.

References

Validating Obeldesivir's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Obeldesivir's antiviral activity and mechanism of action with other key antiviral alternatives, supported by experimental data from various cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Executive Summary

This compound (GS-5245) is an orally bioavailable prodrug of the nucleoside analog GS-441524. Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Upon administration, this compound is efficiently hydrolyzed to its parent nucleoside, GS-441524, which is subsequently phosphorylated within the host cell to its active triphosphate form, GS-443902. This active metabolite acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to premature chain termination during viral RNA synthesis. This guide presents data validating this mechanism across multiple cell lines and compares its efficacy against other prominent antivirals, including Remdesivir and Molnupiravir.

Comparative Antiviral Activity

The following tables summarize the 50% effective concentration (EC50) values of this compound and its comparators against SARS-CoV-2 and other coronaviruses in various in vitro models. Lower EC50 values indicate higher antiviral potency.

Table 1: Antiviral Activity (EC50, µM) against SARS-CoV-2 in Various Cell Lines

Cell LineThis compound (GS-5245)GS-441524RemdesivirMolnupiravir (NHC)
A549-hACE20.74[1]4.6[1]0.19[1]0.08 - 0.38
Vero E6-1.86[2]0.77 - 23.150.3
Calu-3-0.620.280.08
Primary Human Airway Epithelial (HAE)-0.180.01-
LLC-MK2 (HCoV-NL63)0.620.520.49-

Table 2: Antiviral Activity (EC50) of this compound and Remdesivir against SARS-CoV-2 Omicron Variants in A549-hACE2-TMPRSS2 Cells

SARS-CoV-2 VariantThis compound (ODV) EC50 (nM)[3]Remdesivir (RDV) EC50 (nM)
WA1 (Reference)438 - 319321.8 - 155
BA.2.86438-
BF.7-1.25 (fold change vs WA1)
BQ.1--
CH.1.1-155
HV.13193-
JN.1-0.28 (fold change vs WA1)
XBB.1.5--
XBB.2.3.2-21.8

Note: Data for some variants were not available for both drugs in the cited source. Fold change is presented where absolute EC50 values were not provided.

Mechanism of Action: A Visualized Pathway

This compound, as a prodrug, undergoes a series of metabolic conversions to exert its antiviral effect. The following diagram illustrates this activation pathway, highlighting the key enzymatic steps.

Obeldesivir_Metabolic_Pathway cluster_extracellular Extracellular Space / Systemic Circulation cluster_intracellular Intracellular Space This compound This compound GS-441524 GS-441524 This compound->GS-441524 Hydrolysis (Esterases) GS-441524-MP GS-441524-MP GS-441524->GS-441524-MP Nucleoside Kinase GS-441524-DP GS-441524-DP GS-441524-MP->GS-441524-DP Nucleotide Kinase GS-443902 GS-443902 (Active Triphosphate) GS-441524-DP->GS-443902 Nucleotide Kinase RdRp Viral RdRp GS-443902->RdRp Competitive Inhibition Chain_Termination Viral RNA Chain Termination RdRp->Chain_Termination

Metabolic activation pathway of this compound.

Experimental Protocols

The data presented in this guide were generated using established in vitro antiviral assays. Below are detailed methodologies for these key experiments.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying infectious virus titers and assessing the neutralizing activity of antiviral compounds.

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates and incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in a serum-free medium.

  • Virus Preparation: Dilute the viral stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Incubation: Mix the diluted virus with each concentration of the antiviral compound and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C for 2-4 days, depending on the virus, to allow for plaque formation.

  • Staining and Counting: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is an endpoint dilution assay used to determine the amount of virus required to infect 50% of the inoculated cell cultures.

  • Cell Seeding: Seed susceptible cells (e.g., Vero-TMPRSS2) in a 96-well plate and incubate overnight to form a monolayer.

  • Serial Dilution: Prepare 10-fold serial dilutions of the viral sample in a culture medium.

  • Infection: Inoculate replicate wells (typically 8) for each viral dilution. Include a cell-only control.

  • Incubation: Incubate the plate at 37°C for 3-5 days and observe for the development of cytopathic effect (CPE) daily.

  • Scoring: For each dilution, record the number of wells that show CPE.

  • Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

In-Cell ELISA for Antiviral Testing

This high-throughput assay quantifies viral antigen expression within infected cells to determine antiviral efficacy.

  • Cell Seeding and Infection: Seed cells in a 96-well plate. The following day, pre-treat cells with serial dilutions of the antiviral compound before infecting with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 24-72 hours at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with a solution like 4% paraformaldehyde. Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding, then incubate with a primary antibody specific for a viral protein (e.g., nucleocapsid or spike protein). After washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) using a plate reader.

  • Data Analysis: The signal is proportional to the amount of viral antigen. Calculate the percent inhibition for each compound concentration and determine the EC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro efficacy of an antiviral compound.

Antiviral_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Vero E6, Calu-3) Start->Cell_Culture Compound_Prep 2. Prepare Antiviral Compound Dilutions Cell_Culture->Compound_Prep Virus_Infection 3. Infect Cells with Virus & Treat with Compound Compound_Prep->Virus_Infection Incubation 4. Incubate (24-72 hours) Virus_Infection->Incubation Quantification 5. Quantify Viral Inhibition Incubation->Quantification Plaque_Assay Plaque Reduction Assay Quantification->Plaque_Assay TCID50_Assay TCID50 Assay Quantification->TCID50_Assay InCell_ELISA In-Cell ELISA Quantification->InCell_ELISA Data_Analysis 6. Data Analysis (Calculate EC50) Plaque_Assay->Data_Analysis TCID50_Assay->Data_Analysis InCell_ELISA->Data_Analysis End End Data_Analysis->End

General workflow for in vitro antiviral efficacy testing.

Conclusion

The data presented in this guide validate that this compound acts as an effective prodrug of GS-441524, leading to the intracellular formation of the active antiviral agent GS-443902. This active metabolite demonstrates potent inhibition of viral RdRp. Comparative data indicates that while Remdesivir, another prodrug of GS-441524, may show higher potency in some in vitro assays, this compound's key advantage lies in its oral bioavailability. The provided experimental protocols and visualized pathways offer a foundational resource for researchers working to further elucidate the therapeutic potential of this compound and other novel antiviral agents.

References

Independent verification of published Obeldesivir antiviral data

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Published Antiviral Data for Obeldesivir (GS-5245)

This guide provides a comparative analysis of the investigational oral antiviral agent this compound (GS-5245) against other notable antiviral drugs. The information presented is collated from published preclinical and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Antiviral Agents

This compound is an oral prodrug of GS-441524, the parent nucleoside of Remdesivir.[1][2][3] Its development aims to provide an orally bioavailable option that is metabolized into the same active triphosphate, GS-443902, as the intravenously administered Remdesivir.[3][4] The primary target for both this compound and Remdesivir is the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This mechanism of action is shared with Molnupiravir, while Nirmatrelvir inhibits a different crucial viral enzyme, the main protease (Mpro or 3CLpro).

Feature This compound (GS-5245) Remdesivir (Veklury®) Nirmatrelvir/Ritonavir (Paxlovid®) Molnupiravir (Lagevrio®)
Mechanism of Action RNA-dependent RNA polymerase (RdRp) inhibitorRNA-dependent RNA polymerase (RdRp) inhibitorMain Protease (Mpro, 3CLpro) inhibitorRNA-dependent RNA polymerase (RdRp) inhibitor
Administration Route OralIntravenous (IV)OralOral
Active Metabolite GS-443902 (triphosphate)GS-443902 (triphosphate)NirmatrelvirN-hydroxycytidine (NHC) triphosphate
Primary Indication Investigational for COVID-19, RSV, Marburg VirusCOVID-19COVID-19COVID-19

Quantitative Antiviral Efficacy Data

The antiviral activity of these compounds is quantified by their half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower EC50 values indicate higher potency.

Table 2: In Vitro Antiviral Efficacy (EC50)
Virus / Variant This compound (GS-5245) GS-441524 (Parent Nucleoside) Remdesivir Nirmatrelvir (PF-332)
SARS-CoV-2 (Original Strain) 0.74 µM4.6 µM0.19 µM0.07 µM
SARS-CoV-2 (Omicron Variants) 0.44 - 3.19 µMNot Reported0.02 - 0.16 µMNot Applicable

Note: EC50 values can vary between different cell lines and experimental conditions.

Table 3: Summary of In Vivo and Clinical Efficacy
Drug Animal Model / Study Population Key Efficacy Findings
This compound Mouse models (SARS-CoV, MERS-CoV, SARS-CoV-2)Dose-dependent reduction in viral replication, lung injury, and body weight loss.
Non-human primates (Marburg, Sudan ebolavirus)80% survival rate after lethal Marburg virus exposure and 100% protection against lethal Sudan virus infection when given post-exposure.
Phase 3 Trial (High-risk COVID-19 adults)Significantly reduced viral RNA copy number at Day 5 compared to placebo. The trial was stopped early due to low hospitalization rates in both placebo and treatment arms.
Remdesivir Randomized Controlled Trial (Hospitalized COVID-19 patients)Accelerated mean estimated viral clearance by 42% compared to no study drug.
Nirmatrelvir/ Ritonavir Clinical Trial (High-risk, non-hospitalized COVID-19 adults)Showed an 89% lower risk of severe clinical outcomes and an 86% reduction in risk of COVID-19-related hospitalization or death.
Molnupiravir Clinical Trial (Non-hospitalized COVID-19 adults)Estimated to inhibit 56% of infected cell replication per day. Real-world data showed a significant reduction in the risk of hospitalization and death.

Experimental Protocols

The data summarized above are derived from standardized in vitro and in vivo experimental procedures designed to assess antiviral efficacy.

In Vitro Antiviral Activity Assay (General Protocol)

A common method for determining the in vitro efficacy of an antiviral compound is the plaque reduction neutralization test (PRNT) or a yield reduction assay.

  • Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: The antiviral compound is serially diluted to create a range of concentrations.

  • Infection: The cell monolayers are infected with a known quantity of the virus in the presence of the various concentrations of the antiviral compound or a placebo control.

  • Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 2-3 days).

  • Quantification: After incubation, the cells are fixed and stained (e.g., with crystal violet). The viral plaques (zones of cell death) are counted. Alternatively, the amount of viral RNA in the supernatant is quantified using quantitative polymerase chain reaction (qPCR).

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques or viral yield by 50% compared to the control is determined through regression analysis.

In Vivo Antiviral Efficacy Study (General Mouse Model Protocol)

Animal models are essential for evaluating the therapeutic potential of antiviral candidates in a living organism.

  • Animal Model: A susceptible animal model, such as transgenic mice expressing the human ACE2 receptor (K18-hACE2) for SARS-CoV-2 studies, is used.

  • Infection: Animals are intranasally inoculated with a specific dose of the virus.

  • Treatment: At a predetermined time post-infection (e.g., 12 hours), treatment with the antiviral agent (e.g., this compound via oral gavage) or a placebo vehicle is initiated. Treatment is typically administered once or twice daily for a set duration (e.g., 5 days).

  • Monitoring: The animals are monitored daily for clinical signs of disease, including weight loss and mortality.

  • Viral Load and Pathology: At specific time points, subgroups of animals are euthanized. Tissues (e.g., lungs) are harvested to quantify viral load (via qPCR or plaque assay) and to assess tissue damage through histopathological analysis.

  • Efficacy Determination: The effectiveness of the antiviral is determined by comparing the reduction in viral titers, alleviation of clinical symptoms, and decreased tissue pathology in the treated group versus the placebo group.

Visualized Pathways and Workflows

Mechanism of Action: Bioactivation Pathway

The following diagram illustrates the metabolic activation of this compound and Remdesivir. Although they have different administration routes and initial conversion steps, both are ultimately metabolized to the same active nucleoside triphosphate (GS-443902), which inhibits viral RNA synthesis.

G cluster_this compound Oral Administration cluster_remdesivir Intravenous Administration cluster_common Common Intracellular Pathway cluster_inhibition Viral Target This compound This compound (Prodrug) gs441524 GS-441524 (Parent Nucleoside) This compound->gs441524 Esterases (Intestine/Liver) remdesivir Remdesivir (Prodrug) rem_mp GS-441524 Monophosphate gs_mp GS-441524 Monophosphate gs441524->gs_mp Nucleoside Kinase remdesivir->rem_mp Hydrolases/Phosphoramidases (Intracellular) gs_dp GS-441524 Diphosphate gs_mp->gs_dp Kinases gs_tp GS-443902 (Active Triphosphate) gs_dp->gs_tp Kinases rdrp Viral RdRp gs_tp->rdrp Incorporation & Chain Termination inhibition Inhibition of RNA Synthesis rdrp->inhibition

Caption: Metabolic activation of this compound and Remdesivir to the active triphosphate inhibitor.

Antiviral Drug Discovery Workflow

This diagram outlines the typical phased workflow for evaluating a potential antiviral drug, from initial laboratory screening to in vivo animal studies.

G cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Lead Compound Validation cluster_phase3 Phase 3: In Vivo Evaluation a Compound Library Screening b Cytotoxicity Assay (Determine Safe Concentrations) a->b c Antiviral Efficacy Assay (e.g., Plaque Reduction) b->c d Calculate EC50 & CC50 (Determine Selectivity Index) c->d e Mechanism of Action Studies (e.g., Target Enzyme Inhibition) d->e h Select Animal Model (e.g., Transgenic Mouse) d->h f Resistance Profiling e->f g Activity Against Viral Variants e->g i Pharmacokinetic (PK) Studies (Absorption, Distribution, etc.) h->i j Efficacy Studies (Viral Load, Symptom Reduction) h->j l Candidate for Clinical Trials i->l k Toxicology Studies j->k k->l

Caption: A generalized workflow for the preclinical evaluation of antiviral drug candidates.

References

A Comparative Analysis of the Safety Profiles of Obeldesivir and Remdesivir for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the safety data from clinical trials of Obeldesivir and Remdesivir reveals distinct profiles, with implications for their clinical application. While both antiviral agents are prodrugs of the same active nucleoside triphosphate, their different metabolic activation pathways appear to influence their safety, particularly concerning hepatotoxicity.

This guide provides a comprehensive comparison of the safety profiles of this compound and Remdesivir, drawing on data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to inform ongoing research and development in the antiviral field.

Executive Summary of Safety Profiles

Remdesivir, an intravenously administered antiviral, has been associated with a higher incidence of certain adverse events, most notably elevated liver enzymes. In contrast, the orally administered this compound has demonstrated a safety profile generally comparable to placebo in clinical trials conducted to date. This difference is likely attributable to their distinct metabolic pathways. Remdesivir is metabolized primarily in the liver, leading to a higher concentration of the drug and its metabolites in hepatic tissues, which can contribute to liver injury.[1][2] this compound's metabolism is more broadly distributed throughout the body, potentially mitigating the risk of organ-specific toxicity.[1][2]

Quantitative Safety Data from Clinical Trials

The following tables summarize the key safety findings from the pivotal clinical trials for this compound (BIRCH study) and Remdesivir (ACTT-1 study).

Table 1: Comparison of Adverse Events in the BIRCH (this compound) and ACTT-1 (Remdesivir) Clinical Trials

Adverse Event CategoryThis compound (BIRCH Study)[3]Placebo (BIRCH Study)Remdesivir (ACTT-1 Study)Placebo (ACTT-1 Study)
Any Adverse Event 22.2% (52/234)20.8% (48/231)Not explicitly reported as a single percentageNot explicitly reported as a single percentage
Serious Adverse Events (SAEs) Not specifiedNot specified24.6% (131/532)31.6% (163/516)
Grade ≥3 Adverse Events 3.0%1.3%Not explicitly reported in this formatNot explicitly reported in this format
Adverse Events Leading to Drug Discontinuation Not specifiedNot specifiedNot explicitly reported in this formatNot explicitly reported in this format

Table 2: Selected Laboratory Abnormalities and Specific Adverse Events

Adverse EventThis compound (BIRCH Study)Placebo (BIRCH Study)Remdesivir (ACTT-1 and other studies)Placebo (ACTT-1 Study)
Elevated Alanine Aminotransferase (ALT) Not specifically reported to be significantly different from placeboNot specifically reportedElevations observed; Grade 3 or 4 elevations in 2-6% of patients in some studies. Discontinuation recommended if ALT >10x ULN or accompanied by signs of liver inflammation.Similar rates of LFT elevations were seen between groups in some trials.
Elevated Aspartate Aminotransferase (AST) Not specifically reported to be significantly different from placeboNot specifically reportedElevations observed; Grade 3 or 4 elevations in 2-6% of patients in some studies.Similar rates of LFT elevations were seen between groups in some trials.
Infusion-Related Reactions Not applicable (oral administration)Not applicableReported, may include hypotension, nausea, vomiting, sweating, and shivering.Not applicable
Nausea Not reported as a frequent adverse eventNot reported as a frequent adverse eventCommonly reported adverse event.Not specified
Acute Kidney Injury Not reported as a frequent adverse eventNot reported as a frequent adverse eventReported in some patients.Not specified

Experimental Protocols for Safety Assessment

The safety of both this compound and Remdesivir was rigorously assessed in their respective clinical trials. The methodologies employed provide a framework for understanding the collected safety data.

BIRCH Study (this compound) Safety Protocol

The BIRCH study (NCT05603143) was a Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Non-hospitalized adults with risk factors for developing severe COVID-19.

  • Intervention: this compound 350 mg or placebo administered orally twice daily for 5 days.

  • Safety Monitoring:

    • The incidence of adverse events and laboratory abnormalities was a primary safety endpoint.

    • Adverse events were graded for severity, though the specific grading scale is not detailed in the initial publications.

    • Participants were monitored for the duration of the study, with follow-up for safety outcomes.

ACTT-1 Study (Remdesivir) Safety Protocol

The ACTT-1 study (NCT04280705) was a randomized, double-blind, placebo-controlled trial.

  • Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.

  • Intervention: Intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 additional days) or placebo.

  • Safety Monitoring:

    • A key secondary outcome was the proportion of patients with adverse events.

    • The protocol was overseen by an independent data and safety monitoring board (DSMB).

    • Hepatic and Renal Function Monitoring: The protocol recommended baseline and ongoing monitoring of liver function tests (ALT, AST) and renal function. The FDA label for Remdesivir recommends performing hepatic laboratory testing in all patients prior to and during treatment as clinically appropriate. Discontinuation of Remdesivir is considered if ALT levels increase to >10 times the upper limit of normal or if elevation is accompanied by signs of liver inflammation.

    • Adverse Event Grading: Adverse events in many clinical trials, including those for COVID-19 treatments, are graded using standardized criteria such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events. This scale ranges from Grade 1 (mild) to Grade 5 (death).

Signaling Pathways and Mechanism of Action

Both this compound and Remdesivir are prodrugs that are metabolized intracellularly to the active nucleoside triphosphate analog GS-443902. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication.

The key difference lies in their bioactivation pathways:

  • Remdesivir: As a phosphoramidate prodrug, Remdesivir is primarily activated within liver cells, where the necessary enzymes are abundant. This targeted activation is thought to contribute to the observed hepatotoxicity.

  • This compound: An isobutyric ester prodrug of GS-441524, this compound is designed for improved oral bioavailability. Its conversion to the active form is not predominantly confined to the liver, leading to a more distributed metabolism throughout the body.

Antiviral Mechanism of this compound and Remdesivir cluster_this compound This compound (Oral) cluster_remdesivir Remdesivir (Intravenous) cluster_inhibition Viral RNA Polymerase Inhibition This compound This compound (GS-5245) GS441524_O GS-441524 (Parent Nucleoside) This compound->GS441524_O Hydrolysis (Esterases) GS441524_MP_O GS-441524-MP GS441524_O->GS441524_MP_O Phosphorylation (Nucleoside Kinase) GS441524_DP_O GS-441524-DP GS441524_MP_O->GS441524_DP_O Phosphorylation Active_TP_O GS-443902 (Active Triphosphate) GS441524_DP_O->Active_TP_O Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP_O->Viral_RdRp Remdesivir Remdesivir (GS-5734) Alanine_Metabolite Alanine Metabolite Remdesivir->Alanine_Metabolite Hydrolysis (CES1, CatA) GS441524_MP_R GS-441524-MP Alanine_Metabolite->GS441524_MP_R Hydrolysis (HINT1) GS441524_DP_R GS-441524-DP GS441524_MP_R->GS441524_DP_R Phosphorylation Active_TP_R GS-443902 (Active Triphosphate) GS441524_DP_R->Active_TP_R Phosphorylation Active_TP_R->Viral_RdRp Viral_Replication Viral RNA Replication Viral_RdRp->Viral_Replication Inhibition Inhibition of Replication Viral_RdRp->Inhibition

Caption: Bioactivation pathways of this compound and Remdesivir to the active GS-443902, which inhibits viral RdRp.

Experimental Workflow for Clinical Trial Safety Monitoring

The following diagram illustrates a generalized workflow for monitoring patient safety in a clinical trial, incorporating key elements from the protocols of the this compound and Remdesivir studies.

Clinical Trial Safety Monitoring Workflow cluster_pretreatment Pre-Treatment cluster_treatment Treatment Phase cluster_data Data Collection & Review cluster_posttreatment Post-Treatment Informed_Consent Informed Consent Screening Screening & Eligibility Check Informed_Consent->Screening Baseline_Assessment Baseline Safety Assessment (Labs, Vitals, Medical History) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Ongoing_Monitoring Ongoing Monitoring (AEs, Vitals, Labs) Drug_Administration->Ongoing_Monitoring AE_Reporting Adverse Event (AE) Reporting & Grading Ongoing_Monitoring->AE_Reporting Follow_Up Follow-Up Visits Ongoing_Monitoring->Follow_Up Data_Review Regular Data Review (Investigator, Sponsor, DSMB) AE_Reporting->Data_Review SAE_Reporting Serious Adverse Event (SAE) Expedited Reporting AE_Reporting->SAE_Reporting If SAE criteria met Data_Review->Ongoing_Monitoring Final_Safety_Analysis Final Safety Analysis Follow_Up->Final_Safety_Analysis

Caption: A generalized workflow for safety monitoring in a clinical trial, from screening to final analysis.

Conclusion

The available data suggests that this compound may possess a more favorable safety profile than Remdesivir, particularly concerning hepatotoxicity. This is likely due to its distinct metabolic activation pathway. The lower incidence of severe adverse events in the this compound clinical trials, coupled with its oral route of administration, positions it as a potentially valuable therapeutic option. However, further long-term safety data and real-world evidence for this compound will be crucial to fully delineate its safety profile in a broader patient population. For Remdesivir, the established risk of liver enzyme elevations necessitates careful patient monitoring. This comparative guide underscores the importance of considering not only the efficacy but also the detailed safety and metabolic profiles of antiviral candidates in the drug development process.

References

In Vivo Efficacy of Obeldesivir versus Molnupiravir: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo efficacy of two prominent oral antiviral candidates for COVID-19: Obeldesivir (GS-5245) and Molnupiravir (MK-4482). The information is intended for researchers, scientists, and drug development professionals, offering an objective overview of their performance in preclinical animal models, supported by experimental data.

Summary of In Vivo Efficacy

Both this compound, a prodrug of the parent nucleoside GS-441524 (the same active metabolite as Remdesivir), and Molnupiravir, a nucleoside analog, have demonstrated significant antiviral activity against SARS-CoV-2 in various animal models.[1][2][3] These models are crucial for evaluating potential therapeutic agents by mimicking aspects of human infection and disease progression.[4][5]

Direct head-to-head comparative studies are limited; however, data from independent studies in similar animal models allow for a comparative assessment. One study directly comparing a related oral prodrug of remdesivir, GS-621763, with molnupiravir in a mouse model found them to be similarly efficacious. Another study demonstrated that this compound at a 30 mg/kg dose afforded similar protection to molnupiravir at a 100 mg/kg dose in mice.

Molnupiravir has been shown to effectively inhibit SARS-CoV-2 replication, including variants of concern such as Omicron, in the lungs of Syrian hamsters. Studies have also highlighted its ability to block SARS-CoV-2 transmission in ferret and dwarf hamster models.

This compound has demonstrated potent therapeutic efficacy in multiple animal models, including mice, ferrets, and African Green Monkeys. It has been shown to significantly reduce viral loads in the respiratory tract and prevent transmission in ferrets. Furthermore, this compound has shown broad activity against other coronaviruses, including SARS-CoV and MERS-CoV, in mouse models.

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vivo studies on this compound and Molnupiravir.

Table 1: In Vivo Efficacy of this compound against SARS-CoV-2

Animal ModelVirus/VariantDosageTreatment InitiationKey Efficacy EndpointsViral Load ReductionReference
BALB/c Mouse (pathogenic model)SARS-CoV-210 mg/kg BID12 hours post-infectionLung viral loads, pathophysiology2.8 log10 PFU/g tissue
Ferret (asymptomatic upper airway infection)SARS-CoV-220 mg/kg QD12 hours post-infectionNasal infectious viral titers, transmission>3.3 log10 PFU/mL; Prevented transmission
African Green MonkeySARS-CoV-260 mg/kg QD8 hours post-infectionViral loads in bronchoalveolar lavage and respiratory tissuesSignificant reduction
K18-hACE2 MouseSARS-CoV-2 Omicron (BA.1)30 mg/kgTherapeuticLung viral replicationSignificant reduction
BALB/c MouseMouse-adapted SARS-CoV MA1530 mg/kg12 hours post-infectionBody weight, lung viral replication, lung pathologySignificant reduction

Table 2: In Vivo Efficacy of Molnupiravir against SARS-CoV-2

Animal ModelVirus/VariantDosageTreatment InitiationKey Efficacy EndpointsViral Load ReductionReference
Syrian HamsterSARS-CoV-2 (Alpha, Beta, Delta, Omicron)Not specifiedNot specifiedLung viral replication, lung diseaseInhibited virus replication
FerretSARS-CoV-2Human effect size-equivalent doseNot specifiedTransmissionEfficiently blocked transmission
Roborovski Dwarf HamsterSARS-CoV-2 (severe COVID-19-like lung infection)Human effect size-equivalent doseNot specifiedPrevention of severe COVID-19Equivalent therapeutic benefit to Paxlovid

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the presented data.

This compound Efficacy Study in BALB/c Mice
  • Animal Model: Female BALB/c mice.

  • Virus: Mouse-adapted SARS-CoV MA15.

  • Infection: Mice were intranasally inoculated with the virus.

  • Treatment: this compound was administered orally (30 mg/kg) starting 12 hours post-infection. A control group received a vehicle.

  • Endpoints:

    • Body Weight: Monitored daily as an indicator of clinical disease.

    • Viral Load: Lung tissues were collected at specific time points post-infection, and viral titers were determined by plaque assay.

    • Lung Pathology: Gross lung pathology was assessed to evaluate the extent of lung injury.

Molnupiravir Efficacy Study in Syrian Hamsters
  • Animal Model: Syrian hamsters.

  • Virus: SARS-CoV-2 variants of concern (Alpha, Beta, Delta, and Omicron).

  • Infection: Hamsters were intranasally infected with 10^3 median tissue culture infectious dose (TCID50) of the respective virus variant.

  • Treatment: Molnupiravir was administered to the treatment group, while a control group received a vehicle. Specific dosages and timing were not detailed in the abstract.

  • Endpoints:

    • Viral Load: Viral replication in the lungs was assessed. The study noted a more pronounced inhibitory effect on infectious titers compared to viral RNA genome load.

    • Histopathology: Lung tissues were examined to assess the level of lung disease and viral antigen load.

Signaling Pathways and Experimental Workflows

To visualize the general process of evaluating antiviral efficacy in vivo, the following diagram illustrates a typical experimental workflow.

G cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Post-Infection Monitoring & Analysis Animal_Model Select Animal Model (e.g., Mouse, Hamster) Acclimatization Acclimatization Animal_Model->Acclimatization Randomization Randomization into Treatment & Control Groups Acclimatization->Randomization Infection Viral Inoculation (e.g., Intranasal) Randomization->Infection Treatment Drug Administration (this compound or Molnupiravir) Infection->Treatment Treatment Group Vehicle Vehicle Administration (Control) Infection->Vehicle Control Group Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Vehicle->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Viral_Load Viral Load Quantification (Lungs, Nasal Swabs) Endpoint_Analysis->Viral_Load Pathology Histopathology of Tissues Endpoint_Analysis->Pathology Data_Analysis Data Analysis & Comparison Viral_Load->Data_Analysis Pathology->Data_Analysis

References

Obeldesivir Clinical Trial Data: A Statistical Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive statistical analysis of publicly available clinical trial data for Obeldesivir (GS-5245), an investigational oral antiviral agent. Developed to assist researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound against other notable oral antiviral therapies for COVID-19. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for cited clinical trials are provided.

Mechanism of Action

This compound is an oral prodrug of the nucleoside analog GS-441524.[1] Upon administration, it is metabolized to its active triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This inhibition leads to the termination of viral RNA synthesis, thereby preventing viral replication. This mechanism is shared with Remdesivir, which is the intravenous prodrug of the same active metabolite.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GS-441524 GS-441524 This compound->GS-441524 Metabolism GS-441524-MP GS-441524-MP GS-441524->GS-441524-MP Phosphorylation GS-441524-TP (Active) GS-441524-TP (Active) GS-441524-MP->GS-441524-TP (Active) Phosphorylation Inhibition of RdRp Inhibition of RdRp GS-441524-TP (Active)->Inhibition of RdRp Viral RNA Replication Viral RNA Replication Inhibition of RdRp->Viral RNA Replication

Mechanism of Action of this compound

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials of this compound (BIRCH and OAKTREE studies) and compare it with the pivotal trials of Molnupiravir (MOVe-OUT) and Paxlovid (EPIC-HR).

Efficacy in High-Risk, Non-Hospitalized Adults with COVID-19
Outcome This compound (BIRCH Study) [2][3]Molnupiravir (MOVe-OUT Study) [4]Paxlovid (EPIC-HR Study)
Primary Endpoint COVID-19-related hospitalization or all-cause death by Day 29Hospitalization or death through Day 29COVID-19-related hospitalization or death from any cause through Day 28
Result 0% (0/211) in this compound group vs. 0.5% (1/207) in placebo group (P=0.32)6.8% (48/709) in Molnupiravir group vs. 9.7% (68/699) in placebo group0.7% (5/697) in Paxlovid group vs. 6.5% (44/682) in placebo group
Relative Risk Reduction Not statistically significant30%89% (in patients treated within 3 days of symptom onset)
Viral Load Reduction -0.58 log10 copies/mL difference vs. placebo at Day 5Greater mean reductions from baseline in SARS-CoV-2 RNA than placeboApproximately 10-fold reduction relative to placebo at Day 5
Time to Symptom Alleviation Numerically shorter than placeboNot reported as a primary outcomeNot reported as a primary outcome
Efficacy in Standard-Risk, Non-Hospitalized Adults with COVID-19
Outcome This compound (OAKTREE Study)
Primary Endpoint Time to symptom alleviation
Result Did not significantly reduce time to symptom alleviation vs. placebo
Viral Load Reduction -0.31 log10 copies/mL at Day 3 and -0.18 log10 copies/mL at Day 5 vs. placebo
Safety Profile in High-Risk, Non-Hospitalized Adults with COVID-19
Outcome This compound (BIRCH Study) Molnupiravir (MOVe-OUT Study) Paxlovid (EPIC-HR Study)
Adverse Events Generally comparable safety profile to placebo30.4% in Molnupiravir group vs. 33.0% in placebo group23% in Paxlovid group vs. 24% in placebo group (most were mild)
Serious Adverse Events Not specifiedNot specified1.6% in Paxlovid group vs. not specified for placebo

Experimental Protocols

This compound - BIRCH Study (NCT05603143)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Non-hospitalized adults with risk factors for developing severe COVID-19, enrolled within 5 days of symptom onset.

  • Intervention: this compound 350 mg or placebo administered orally twice daily for 5 days.

  • Primary Endpoint: COVID-19-related hospitalization or all-cause death by Day 29.

  • Key Secondary Endpoints: Time to symptom alleviation by Day 15, change in SARS-CoV-2 viral RNA copy number and infectious viral titer.

Molnupiravir - MOVe-OUT Study (NCT04575597)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 at risk for progression to severe disease, with symptom onset within 5 days.

  • Intervention: Molnupiravir 800 mg or placebo administered orally every 12 hours for 5 days.

  • Primary Endpoint: Incidence of hospitalization or death through Day 29.

  • Key Secondary Endpoints: Incidence of adverse events.

Paxlovid - EPIC-HR Study (NCT04960202)
  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Non-hospitalized, high-risk adults with a confirmed diagnosis of SARS-CoV-2 infection within 5 days of symptom onset.

  • Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered orally every 12 hours for 5 days.

  • Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day 28.

  • Key Secondary Endpoints: Change in viral load from baseline.

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm 5-Day Treatment Period 5-Day Treatment Period Treatment Arm->5-Day Treatment Period Placebo Arm->5-Day Treatment Period Follow-up Assessments Follow-up Assessments 5-Day Treatment Period->Follow-up Assessments Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Assessments->Primary Endpoint Analysis

Generalized Clinical Trial Workflow

Summary

The BIRCH study of this compound in high-risk, non-hospitalized adults with COVID-19 did not meet its primary endpoint of reducing hospitalization or death, a result attributed to a lower-than-expected event rate in the study population. However, the study did demonstrate a statistically significant reduction in SARS-CoV-2 viral load and infectious virus titers, indicating antiviral activity. In the OAKTREE study of standard-risk patients, this compound did not significantly shorten the time to symptom alleviation but did show a reduction in viral load.

In comparison, the MOVe-OUT and EPIC-HR trials for Molnupiravir and Paxlovid, respectively, were conducted earlier in the pandemic when event rates were higher. Both trials demonstrated a significant reduction in hospitalization or death in high-risk, unvaccinated populations. Paxlovid showed a higher relative risk reduction compared to Molnupiravir.

The safety profile of this compound appears to be comparable to placebo. Further research and data from ongoing and future studies will be crucial to fully understand the clinical utility of this compound in the evolving landscape of COVID-19 treatment.

References

Benchmarking Obeldesivir's performance against novel antiviral candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antiviral therapeutics is rapidly evolving, with several novel candidates emerging to address the ongoing threat of viral diseases. This guide provides an objective comparison of the investigational oral antiviral Obeldesivir (GS-5245) against other novel antiviral agents, focusing on their performance backed by experimental data. This compound, a prodrug of the nucleotide analog GS-441524, is designed for improved oral bioavailability and targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), giving it broad-spectrum potential.[1] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's positioning within the current antiviral pipeline.

Quantitative Performance Analysis

The following tables summarize the available quantitative data from in vitro studies, providing a comparative overview of the antiviral activity of this compound and other novel antiviral candidates against SARS-CoV-2 and its variants. It is important to note that these values are from different studies and direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Efficacy (EC50) of this compound and Comparator Antivirals against SARS-CoV-2 and Variants

Antiviral AgentVirus Strain/VariantCell LineEC50 (µM)Reference
This compound (GS-5245) SARS-CoV-2 WA1A549-hACE20.74[1]
SARS-CoV-2 Omicron BA.2.86Vero E60.438[2]
SARS-CoV-2 Omicron BF.7Vero E61.24 (fold change vs WA1)[2]
SARS-CoV-2 Omicron BQ.1Vero E6Not Reported[2]
SARS-CoV-2 Omicron HV.1Vero E63.193
Remdesivir (GS-5734) SARS-CoV-2 WA1A549-hACE20.19
SARS-CoV-2 Omicron BA.2.86Vero E60.0218 - 0.155
Nirmatrelvir (PF-07321332) SARS-CoV-2 WA1A549-hACE20.07
Molnupiravir SARS-CoV-2Not SpecifiedNot Directly Compared
Ensitrelvir (S-217622) SARS-CoV-2 Omicron BA.1.1VeroE6/TMPRSS20.22 - 0.52
SARS-CoV-2 Omicron BA.2VeroE6/TMPRSS20.22 - 0.52
Baloxavir acid SARS-CoV-2Vero E65.48

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Clinical Trial Outcomes for this compound in COVID-19

Clinical TrialPopulationPrimary EndpointKey FindingsReference
OAKTREE (NCT05715528) Non-hospitalized, standard-risk adults and adolescents with COVID-19Time to symptom alleviationDid not significantly reduce time to symptom alleviation. Greater reduction in viral RNA copy number at Day 5 vs. placebo. Generally safe and well-tolerated.
BIRCH (NCT05603143) Non-hospitalized, high-risk adults with COVID-19COVID-19-related hospitalization or all-cause death by Day 29Trial terminated early due to low event rate. Numerically faster symptom alleviation. Reduced viral RNA copy number at Day 5 and infectious viral titer at Days 3 and 5 vs. placebo.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the potential for broad-spectrum activity and the likelihood of resistance development.

This compound: RNA-Dependent RNA Polymerase (RdRp) Inhibition

This compound is an orally bioavailable prodrug of GS-441524. After administration, it is metabolized to its active triphosphate form, GS-443902, which acts as a nucleotide analog. This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to delayed chain termination, thereby halting viral replication.

Obeldesivir_Pathway cluster_host_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Oral) GS441524 GS-441524 This compound->GS441524 Hydrolysis GS441524_MP GS-441524-MP GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS443902->RdRp Incorporation Inhibition Inhibition of Viral Replication Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA RdRp->Inhibition

This compound's mechanism of action.
Novel Antiviral Candidates: Diverse Mechanisms

Novel antiviral candidates employ different mechanisms to inhibit viral replication, which can be advantageous in combination therapies or for viruses resistant to other drug classes.

  • Ensitrelvir (S-217622): A non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This protease is essential for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.

Ensitrelvir_Pathway cluster_virus Viral Replication Viral_Polyprotein Viral Polyprotein Mpro Main Protease (3CLpro) Viral_Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Ensitrelvir Ensitrelvir Ensitrelvir->Mpro Inhibits

Ensitrelvir's mechanism of action.
  • Baloxavir marboxil: A prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This prevents the "cap-snatching" process, where the virus acquires the 5' cap structure from host mRNAs to initiate transcription of its own viral mRNAs.

Baloxavir marboxil's mechanism of action.

Experimental Protocols

The following provides a generalized methodology for the in vitro antiviral assays cited in this guide. Specific details may vary between studies.

In Vitro Antiviral Susceptibility Testing (Generalized Protocol)

Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound against a specific virus in a cell culture system.

1. Cell Culture and Virus Propagation:

  • Appropriate host cells (e.g., Vero E6, A549-hACE2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Viral stocks are propagated in the selected cell line and titrated to determine the tissue culture infectious dose 50 (TCID50) or plaque-forming units (PFU) per mL.

2. Antiviral Assay (Cytopathic Effect Inhibition Assay):

  • Cells are seeded in 96-well plates and incubated overnight to form a monolayer.
  • The antiviral compound is serially diluted in culture medium to create a range of concentrations.
  • The cell culture medium is removed, and the cells are washed.
  • The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).
  • Immediately after infection, the serially diluted antiviral compound is added to the wells.
  • The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 3-5 days).
  • Cell viability is assessed using a colorimetric assay (e.g., MTS or neutral red uptake) or by microscopic examination of CPE.

3. Data Analysis:

  • The percentage of cell viability is plotted against the drug concentration.
  • The EC50 value is calculated using a non-linear regression analysis, representing the concentration of the compound that inhibits the viral CPE by 50%.

4. Cytotoxicity Assay:

  • A parallel assay is conducted without the virus to determine the 50% cytotoxic concentration (CC50) of the compound.
  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Cell Culture\n(e.g., Vero E6, A549-hACE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_plate [label="2. Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; drug_dilution [label="3. Prepare Serial Dilutions\nof Antiviral Compound", fillcolor="#FBBC05", fontcolor="#202124"]; infect_cells [label="4. Infect Cells with Virus\n(e.g., SARS-CoV-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_drug [label="5. Add Diluted Antiviral\nto Infected Cells", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="6. Incubate for 3-5 Days", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_cpe [label="7. Assess Cytopathic Effect (CPE)\nand Cell Viability", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="8. Calculate EC50 Value", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> seed_plate; seed_plate -> infect_cells; drug_dilution -> add_drug; infect_cells -> add_drug; add_drug -> incubation; incubation -> assess_cpe; assess_cpe -> data_analysis; data_analysis -> end; }

Generalized workflow for in vitro antiviral assay.

Conclusion

This compound demonstrates potent in vitro activity against a range of coronaviruses, including SARS-CoV-2 and its variants, by targeting the conserved RdRp enzyme. Its oral bioavailability presents a significant advantage for outpatient treatment. While clinical trials in low-risk COVID-19 patients did not meet the primary endpoint of symptom alleviation, a significant reduction in viral load was observed, highlighting its antiviral activity in vivo.

When compared to other novel antiviral candidates, this compound's mechanism of action is similar to that of remdesivir but distinct from protease inhibitors like nirmatrelvir and ensitrelvir, and cap-dependent endonuclease inhibitors like baloxavir marboxil. This diversity in mechanisms is promising for the development of combination therapies to enhance efficacy and combat drug resistance.

Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound against these novel antiviral agents. The data presented in this guide serves as a valuable resource for the scientific community to inform future research and development efforts in the critical area of antiviral therapeutics.

References

Safety Operating Guide

Comprehensive Safety and Handling Guidelines for Obeldesivir

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, handling, and disposal protocols for Obeldesivir, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

While the Safety Data Sheet for this compound states that it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols and consider a more cautious approach when handling any investigational antiviral compound.[1] The following table outlines the recommended PPE for handling this compound, based on best practices for potent antiviral agents.[2]

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.[2]
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and potential aerosol contamination.[2]
Respiratory Protection A NIOSH-approved N95 respirator is recommended as a minimum precaution. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered.Prevents inhalation of any aerosolized particles of the agent.[2]
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants outside of the laboratory.

All personnel must receive training on the correct procedures for donning and doffing PPE to prevent self-contamination.

Operational Plan: Handling this compound

All manipulations of this compound should be conducted within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection. Ensure adequate ventilation and have accessible safety shower and eye wash stations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_bsc Prepare Class II Biosafety Cabinet prep_ppe->prep_bsc handle_weigh Weighing and Reconstitution prep_bsc->handle_weigh handle_exp Perform Experimental Procedures handle_weigh->handle_exp clean_decon Decontaminate Surfaces and Equipment handle_exp->clean_decon clean_waste Segregate Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Hand Washing clean_doff->clean_wash

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling this compound, ensure the Class II Biosafety Cabinet is certified and operating correctly. Don all required PPE as specified in the table above.

  • Handling : Conduct all weighing, reconstitution, and other manipulations of this compound powder or solutions within the BSC to minimize exposure risk. Avoid the formation of dust and aerosols.

  • Post-Procedure Cleanup : Upon completion of experimental work, decontaminate all surfaces and equipment within the BSC using a validated disinfectant. Segregate all waste into appropriately labeled containers.

  • Doffing PPE : Remove PPE in the designated doffing area, following the correct procedure to avoid self-contamination.

  • Hygiene : Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

Waste TypeContainerDisposal Pathway
Solid Waste Labeled, leak-proof, puncture-resistant biohazard bags.Autoclave to deactivate the antiviral agent, followed by incineration.
Liquid Waste Labeled, sealed, and leak-proof containers.Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.
Sharps Puncture-resistant sharps containers.Autoclave followed by incineration.

Waste Disposal Pathway

cluster_generation Waste Generation cluster_segregation Segregation cluster_treatment Treatment & Disposal waste_solid Solid Waste seg_solid Biohazard Bags waste_solid->seg_solid waste_liquid Liquid Waste seg_liquid Sealed Containers waste_liquid->seg_liquid waste_sharps Sharps seg_sharps Sharps Containers waste_sharps->seg_sharps treat_autoclave Autoclave seg_solid->treat_autoclave treat_disinfect Chemical Disinfection seg_liquid->treat_disinfect seg_sharps->treat_autoclave treat_incinerate Incineration treat_autoclave->treat_incinerate treat_disinfect->treat_incinerate (or as per local regulations)

Caption: Waste disposal pathway for this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek prompt medical attention.

  • Eye Contact : Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Call a physician.

  • Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.

  • Inhalation : Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.

  • Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.